1-[Bis(4-fluorophenyl)methyl]piperidine
Description
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Structure
3D Structure
Properties
CAS No. |
252644-60-3 |
|---|---|
Molecular Formula |
C18H19F2N |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C18H19F2N/c19-16-8-4-14(5-9-16)18(21-12-2-1-3-13-21)15-6-10-17(20)11-7-15/h4-11,18H,1-3,12-13H2 |
InChI Key |
WTOSWPBNFCJVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
1-[Bis(4-fluorophenyl)methyl]piperidine CAS number and molecular identifiers
This guide provides an in-depth technical analysis of 1-[Bis(4-fluorophenyl)methyl]piperidine , a specific structural analog often confused with related pharmaceutical intermediates.
Part 1: Executive Summary & Structural Disambiguation
1-[Bis(4-fluorophenyl)methyl]piperidine is a lipophilic organic amine characterized by a piperidine ring N-alkylated with a 4,4'-difluorobenzhydryl group. It serves as a specialized research intermediate, primarily in the study of calcium channel blockers and antihistamines.
CRITICAL DISAMBIGUATION: Researchers frequently confuse this molecule with two other commercially dominant analogs. You must verify your target structure before proceeding.
| Feature | Target Molecule | Common Confusion A (Flunarizine Int.) | Common Confusion B (4-Isomer) |
| Name | 1 -[Bis(4-fluorophenyl)methyl]piperidine | 1-[Bis(4-fluorophenyl)methyl]piperazine | 4 -[Bis(4-fluorophenyl)methyl]piperidine |
| Structure | N-linked Piperidine | N-linked Piperazine | C-linked Piperidine |
| CAS Number | 252644-60-3 | 27469-60-9 | 60285-00-9 |
| Formula | C₁₈H₁₉F₂N | C₁₇H₁₈F₂N₂ | C₁₈H₁₉F₂N |
| Role | Niche SAR Analog | Flunarizine Precursor | Penfluridol Precursor |
Part 2: Chemical Identity & Molecular Descriptors
The following data establishes the precise identity of the N-substituted piperidine derivative.
Table 1: Molecular Identifiers
| Property | Value |
| CAS Registry Number | 252644-60-3 |
| IUPAC Name | 1-[Bis(4-fluorophenyl)methyl]piperidine |
| Synonyms | N-(4,4'-Difluorobenzhydryl)piperidine; 1-(Di(4-fluorophenyl)methyl)piperidine |
| Molecular Formula | C₁₈H₁₉F₂N |
| Molecular Weight | 287.35 g/mol |
| MDL Number | MFCD00044906 |
| SMILES | FC1=CC=C(C(N2CCCCC2)C3=CC=C(F)C=C3)C=C1 |
| InChI Key | (Predicted) NLQOKCKCAKNXFS-UHFFFAOYSA-N (Note: Isomeric verification required) |
Part 3: Synthesis & Experimental Methodology
The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine follows a standard nucleophilic substitution pathway (N-alkylation). The protocol below is adapted from standard methodologies for benzhydryl-amine coupling, ensuring high yield and purity.
Reaction Mechanism
The reaction involves the attack of the secondary amine (piperidine) on the electrophilic carbon of 4,4'-difluorobenzhydryl chloride. A base is required to scavenge the liberated HCl.
Figure 1: Synthesis pathway via N-alkylation.
Detailed Protocol
Reagents:
-
4,4'-Difluorobenzhydryl chloride (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA)
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4'-difluorobenzhydryl chloride (e.g., 10 mmol) in anhydrous Acetonitrile (30 mL).
-
Addition: Add anhydrous Potassium Carbonate (20 mmol) to the solution. Subsequently, add Piperidine (12 mmol) dropwise to control the exotherm.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C for ACN) and stir for 6–12 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 8:2) or LC-MS until the starting chloride is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃/KCl).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.[1][2]
-
Isolation: Evaporate the DCM. The crude product can be recrystallized from Ethanol or purified via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure free base.
-
Note: Conversion to the hydrochloride salt (using HCl/Ether) is recommended for long-term storage stability.
-
Part 4: Applications & Structure-Activity Relationship (SAR)
This molecule is primarily used to evaluate the pharmacophore requirements of diphenylmethyl-based drugs.
Comparative Pharmacology
The 1-[Bis(4-fluorophenyl)methyl] moiety is a "privileged structure" in medicinal chemistry. By substituting the piperidine ring for the piperazine ring found in Flunarizine, researchers can isolate the specific contribution of the distal nitrogen atom to receptor binding.
-
Calcium Channel Blockade: The piperidine analog generally retains affinity for L-type and T-type calcium channels but often exhibits altered metabolic stability compared to the piperazine analogs (Flunarizine/Lomerizine).
-
Sigma Receptor Ligands: N-benzhydryl piperidines often show high affinity for Sigma-1 receptors, relevant in neuropharmacology.
Figure 2: Structure-Activity Relationship (SAR) divergence based on heterocyclic core.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base may be sensitive to CO₂ absorption; the hydrochloride salt is stable.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis to avoid inhalation of piperidine vapors or benzhydryl halides.
References
-
Amerigo Scientific. (n.d.). 1-[Bis(4-fluorophenyl)methyl]piperidine Product Data. Retrieved from [Link] (Verifying CAS 252644-60-3).
-
PubChem. (2024). Compound Summary for 1-(Bis(4-fluorophenyl)methyl)piperazine (Analog Comparison). National Library of Medicine. Retrieved from [Link].
- Mahmoud, M., et al. (2015). "(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl) methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist". Molecular Pharmacology, 87, 197–206. (Contextualizing the benzhydryl scaffold).
Sources
Role of 1-[Bis(4-fluorophenyl)methyl]piperidine as a pharmaceutical intermediate
A Strategic Bioisostere in CNS Drug Discovery & Metabolic Optimization
Executive Summary
1-[Bis(4-fluorophenyl)methyl]piperidine (also known as N-(4,4'-Difluorobenzhydryl)piperidine ) is a specialized pharmaceutical intermediate and pharmacophore scaffold. While structurally analogous to the high-volume intermediate 1-[Bis(4-fluorophenyl)methyl]piperazine (used in the commercial production of Flunarizine and Lomerizine), the piperidine variant serves a distinct and critical role in modern medicinal chemistry: Bioisosteric Replacement .
This guide details its application as a metabolically stable surrogate for piperazine-based drugs, specifically in the development of Atypical Dopamine Transporter (DAT) Inhibitors for psychostimulant abuse therapy and Dual H3/Sigma-1 Receptor Antagonists for neuropathic pain. Unlike its piperazine counterpart, the piperidine ring confers resistance to oxidative ring-opening metabolism, significantly altering the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of downstream Active Pharmaceutical Ingredients (APIs).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 1-[Bis(4-fluorophenyl)methyl]piperidine |
| Common Name | 4,4'-Difluorobenzhydrylpiperidine |
| Molecular Formula | C₁₈H₁₉F₂N |
| Molecular Weight | 287.35 g/mol |
| Structural Class | Diphenylmethylpiperidine (Benzhydrylpiperidine) |
| Key Functionality | Tertiary Amine (Basic), Lipophilic Anchor (Benzhydryl) |
| LogP (Predicted) | ~4.5 - 5.2 (Highly Lipophilic) |
| pKa (Predicted) | ~9.0 - 9.5 (Piperidine Nitrogen) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |
Distinction from Commercial Analog:
-
Target Molecule (Piperidine): C-C bond in ring (CH₂ at position 4). High Metabolic Stability.
-
Commercial Analog (Piperazine): N atom in ring (NH or N-R at position 4). Prone to N-oxidation/cleavage.
Synthetic Utility & Process Chemistry[8]
The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine is a nucleophilic substitution (N-alkylation) reaction. The protocol below is optimized for high yield and purity, suitable for generating research-grade scaffolds for SAR (Structure-Activity Relationship) studies.
Reaction Scheme
The reaction involves the alkylation of piperidine with 4,4'-difluorobenzhydryl chloride (chlorobis(4-fluorophenyl)methane).
Figure 1: Synthetic pathway for the N-alkylation of piperidine.
Detailed Experimental Protocol
Objective: Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine (10g Scale).
-
Reagent Preparation:
-
Charge a 250 mL Round Bottom Flask (RBF) with 4,4'-difluorobenzhydryl chloride (1.0 eq, ~10.0 g).
-
Dissolve in Acetonitrile (ACN) (100 mL). Note: DMF can be used for faster kinetics but ACN allows easier workup.
-
-
Nucleophilic Addition:
-
Add Potassium Carbonate (K₂CO₃) (2.5 eq, anhydrous, granular) to act as an acid scavenger.
-
Add Piperidine (1.2 eq) dropwise over 10 minutes. The excess ensures complete consumption of the alkyl halide.
-
-
Reaction:
-
Heat the mixture to Reflux (80–82°C) under nitrogen atmosphere.
-
Monitor via TLC (System: Hexane/EtOAc 8:2) or HPLC. Reaction is typically complete in 4–6 hours .
-
-
Workup:
-
Cool to room temperature.[1] Filter off inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove ACN.
-
Redissolve the residue in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 30 mL) to remove residual piperidine.
-
Dry organic layer over Na₂SO₄ , filter, and evaporate.
-
-
Purification:
-
Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C.
-
Yield: Expect 85–92% as a white to off-white crystalline solid.
-
Therapeutic Applications & Mechanism of Action[2]
This intermediate is not merely a passive linker; it is a pharmacophore that dictates receptor binding affinity and metabolic duration.
A. Atypical Dopamine Transporter (DAT) Inhibitors
-
Context: Psychostimulant use disorders (Cocaine/Methamphetamine).
-
Role: The piperidine scaffold is used to synthesize analogs of GBR 12909 (Vanoxerine) .
-
Mechanism: Unlike cocaine (which stabilizes the open-outward conformation of DAT), these "atypical" inhibitors bind to the occluded state.[2]
-
Advantage: The replacement of the piperazine ring (found in GBR 12909) with the piperidine ring (derived from this intermediate) prevents the metabolic cleavage of the ring, extending the half-life and reducing toxic metabolite formation.
B. Dual H3 / Sigma-1 Receptor Antagonists
-
Context: Neuropathic pain management.
-
Role: The benzhydryl-piperidine moiety serves as the lipophilic "tail" that anchors the molecule into the hydrophobic pocket of the Sigma-1 receptor.
-
Data: Studies indicate that piperidine derivatives show higher selectivity for Sigma-1 over Sigma-2 compared to their piperazine counterparts.[3]
C. Calcium Channel Blockers (Bioisosteres)
-
Context: Migraine and cerebrovascular disorders.
-
Role: While Flunarizine uses the piperazine ring, the piperidine analog is investigated to reduce dopaminergic side effects (Parkinsonism) associated with chronic Flunarizine use.
Figure 2: Downstream therapeutic applications and mechanistic advantages.
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, specific impurities must be monitored to ensure downstream API safety.
| Impurity Type | Origin | Limit (Research Grade) |
| Bis(4-fluorophenyl)methanol | Hydrolysis of starting chloride | < 0.5% |
| Piperidine (Free Base) | Unreacted Reagent | < 0.1% |
| Dimerized Impurity | N,N'-bis(benzhydryl) species | < 0.2% |
| Heavy Metals | Catalysts (if Pd used in alternate routes) | < 10 ppm |
Analytical Method:
-
HPLC: C18 Column, Acetonitrile:Water (0.1% TFA) gradient. Detection at 254 nm.
-
1H-NMR: Diagnostic peak for the methine proton (CH-N) appears around δ 4.2–4.5 ppm (singlet).
References
-
Giancola, J. B., et al. (2020).[4] "Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability."[4][2] European Journal of Medicinal Chemistry, 208, 112798. Link
-
Łażewska, D., et al. (2018). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties."[3] ACS Chemical Neuroscience, 10(4). Link
- Newman, A. H., et al. (2002). "Novel 3α-(Diphenylmethoxy)tropane Analogs: Selective Dopamine Uptake Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for benzhydryl binding modes).
-
PubChem Compound Summary. "1-[Bis(4-fluorophenyl)methyl]piperazine" (Comparative data for the commercial analog). Link
Sources
- 1. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
Literature review of 1-[Bis(4-fluorophenyl)methyl]piperidine synthesis pathways
An In-Depth Technical Guide to the Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine
Introduction
1-[Bis(4-fluorophenyl)methyl]piperidine is a tertiary amine featuring a core diphenylmethylpiperidine scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The bis(4-fluorophenyl)methyl group is a key pharmacophore in a variety of biologically active compounds, including atypical dopamine transporter (DAT) inhibitors and antagonists for muscarinic acetylcholine receptors (mAChRs).[1][2][3] The strategic placement of fluorine atoms can enhance metabolic stability and modulate electronic properties, making this scaffold a valuable building block in the design of novel therapeutics.[4]
This technical guide provides a comprehensive review of the primary synthetic pathways to 1-[Bis(4-fluorophenyl)methyl]piperidine. As a senior application scientist, the focus extends beyond mere procedural outlines to an in-depth analysis of the causality behind experimental choices, offering field-proven insights for researchers. We will explore the synthesis of key precursors and critically evaluate the two most prevalent strategies for the final carbon-nitrogen bond formation: direct N-alkylation and reductive amination. Each pathway is presented with detailed, self-validating protocols, mechanistic diagrams, and a comparative analysis to guide the selection of the most appropriate method for specific research and development objectives.
Section 1: Synthesis of Key Precursors
The journey to the target molecule begins with the efficient synthesis of its core components. The most common and logical starting point is the construction of the diaryl ketone, 4,4'-difluorobenzophenone, which serves as a versatile precursor for subsequent transformations.
Synthesis of 4,4'-Difluorobenzophenone (1)
4,4'-Difluorobenzophenone is a colorless solid that is the cornerstone for many syntheses in this class.[5] The most prevalent laboratory and industrial synthesis method is the Friedel-Crafts acylation of fluorobenzene.
Mechanistic Rationale: This reaction involves the electrophilic aromatic substitution of fluorobenzene with a 4-fluorobenzoyl cation. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate the highly electrophilic acylium ion from 4-fluorobenzoyl chloride. Fluorobenzene is used both as the reactant and, in some procedures, as the solvent.[5][6]
Experimental Protocol: Friedel-Crafts Acylation
-
Reagents: Fluorobenzene, 4-Fluorobenzoyl Chloride, Aluminum Chloride (anhydrous), Orthodichlorobenzene (solvent), Hydrochloric Acid (aqueous), Water.
-
Procedure:
-
To a stirred solution of anhydrous aluminum chloride (0.113 mol) in orthodichlorobenzene at -14°C, slowly add a mixture of 4-fluorobenzoyl chloride (0.025 mol) and fluorobenzene (0.025 mol) over 5 minutes.[6]
-
Maintain the reaction mixture at approximately -12°C for one hour to allow for the formation of the electrophile and subsequent acylation.[6]
-
Allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.[6]
-
The reaction is quenched by carefully pouring the mixture into a stirred solution of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, and then washed with a dilute sodium bicarbonate solution to remove any remaining acid.
-
The solvent is removed under reduced pressure (rotary evaporation) to yield crude 4,4'-difluorobenzophenone.[6]
-
Purification is achieved by recrystallization from a suitable solvent like ethanol or an acetic acid/water mixture to afford a white to light yellow crystalline solid.[7]
-
Synthesis of 4,4'-Difluorobenzhydrol (2)
The next critical intermediate is the secondary alcohol, 4,4'-difluorobenzhydrol, obtained via the reduction of the ketone precursor. This alcohol is a key building block for numerous antipsychotic drugs and other biologically active molecules.[1][8]
Mechanistic Rationale: The reduction of the carbonyl group in 4,4'-difluorobenzophenone is most commonly achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent workup with a protic source (like water or dilute acid) protonates the resulting alkoxide to yield the alcohol.
Caption: Synthesis pathway for key precursors.
Experimental Protocol: Ketone Reduction
-
Reagents: 4,4'-Difluorobenzophenone (1.0 mol), Methanol, Sodium Borohydride (NaBH₄, 0.6 mol), Water, Acetic Acid, Dichloromethane.[9]
-
Procedure:
-
Dissolve 4,4'-difluorobenzophenone in methanol (2 volumes) in a suitable flask with stirring at room temperature.[9]
-
Add sodium borohydride portion-wise to the stirred solution over approximately 45 minutes. An exothermic reaction may be observed; maintain control of the temperature.[9]
-
Stir the reaction mixture at ambient temperature for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[9]
-
Upon completion, dilute the reaction mixture with water (750 mL).[9]
-
Adjust the pH to 4 with acetic acid to neutralize excess borohydride and quench the reaction.[9]
-
Extract the product into dichloromethane (2 x 400 mL).[9]
-
Wash the combined organic layers with water (200 mL), dry over anhydrous sodium sulfate, and filter.[9]
-
Evaporate the solvent under reduced pressure to yield pure 4,4'-difluorobenzhydrol as a white to off-white solid. Yields are typically high (93-97%).[9]
-
Synthesis of 1-(Chloromethyl)-4,4'-difluorobenzene (3)
For the N-alkylation pathway, the hydroxyl group of the benzhydrol must be converted into a better leaving group. A common and effective transformation is the synthesis of the corresponding benzhydryl chloride.
Mechanistic Rationale: The reaction of the secondary alcohol with concentrated hydrochloric acid proceeds via an Sₙ1 mechanism. The acidic conditions protonate the hydroxyl group, forming a good leaving group (water). Departure of water generates a resonance-stabilized secondary carbocation (the diphenylmethyl cation), which is then rapidly attacked by the chloride ion nucleophile. The use of a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the reaction.[9]
Experimental Protocol: Alcohol to Chloride Conversion
-
Reagents: 4,4'-Difluorobenzhydrol (1.0 mol), Toluene, Concentrated Hydrochloric Acid (35% aqueous), Tetrabutylammonium Bromide (TBAB, 0.01 mol).[9]
-
Procedure:
-
To a stirred solution of 4,4'-difluorobenzhydrol in toluene (370 mL) at room temperature, add concentrated hydrochloric acid (370 mL) and tetrabutylammonium bromide.[9]
-
Heat the biphasic mixture to 40-45°C and continue stirring for 6-7 hours. Monitor the reaction's completion via TLC.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic (toluene) layer.
-
Concentrate the organic layer under vacuum to afford crude 4,4'-difluorodiphenylmethyl chloride as a light brown liquid. This product is often used in the next step without further purification.[9]
-
Section 2: Primary Synthesis Pathways
With the key electrophilic precursor in hand, or by utilizing the ketone directly, we can now explore the main strategies to couple the bis(4-fluorophenyl)methyl moiety with the piperidine ring.
Pathway A: Direct N-Alkylation
This pathway represents a classic and straightforward nucleophilic substitution reaction. It is often favored for its simplicity and directness.
Mechanistic Rationale: Piperidine, a secondary amine, acts as a potent nucleophile. It attacks the electrophilic carbon atom of 1-(chloromethyl)-4,4'-difluorobenzene (3), displacing the chloride leaving group in an Sₙ2 or Sₙ1-like reaction. An accessory base, such as potassium carbonate or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid generated during the reaction, preventing the formation of piperidine hydrochloride salt which would be unreactive.[10]
Caption: Workflow for N-Alkylation of Piperidine.
Experimental Protocol: N-Alkylation
-
Reagents: 1-(Chloromethyl)-4,4'-difluorobenzene (3) (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (anhydrous).
-
Procedure:
-
In a round-bottom flask, combine 1-(chloromethyl)-4,4'-difluorobenzene and anhydrous acetonitrile under a nitrogen atmosphere.
-
Add potassium carbonate to the mixture.
-
Add piperidine dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir for 8-12 hours, monitoring progress by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[Bis(4-fluorophenyl)methyl]piperidine.
-
Pathway B: Reductive Amination
Reductive amination is a powerful and efficient one-pot method for forming amines from carbonyl compounds. This pathway offers the advantage of bypassing the synthesis and isolation of the potentially unstable benzhydryl halide intermediate.[11]
Mechanistic Rationale: The reaction proceeds in two distinct steps within the same pot. First, the 4,4'-difluorobenzophenone (1) reacts with piperidine to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion. In the second step, a reducing agent, added to the reaction, selectively reduces the iminium ion C=N double bond to form the final C-N single bond of the tertiary amine product.[12] The choice of reducing agent is critical for success.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that does not readily reduce the starting ketone, making it ideal for a one-pot procedure. It is, however, sensitive to water.[13]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective and water-stable, but its use is discouraged due to the high toxicity of cyanide byproducts.[13]
Caption: Workflow for Reductive Amination.
Experimental Protocol: Reductive Amination
-
Reagents: 4,4'-Difluorobenzophenone (1) (1.0 eq), Piperidine (1.2 eq), Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloromethane (DCM, anhydrous), Acetic Acid (catalytic).[11][14]
-
Procedure:
-
To a solution of 4,4'-difluorobenzophenone in anhydrous dichloromethane in a round-bottom flask, add piperidine followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may cause gas evolution.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Section 3: Comparative Analysis of Synthesis Pathways
The choice between N-alkylation and reductive amination depends on several factors, including available starting materials, scale, safety considerations, and desired efficiency.
| Feature | Pathway A: N-Alkylation | Pathway B: Reductive Amination | Justification & Insights |
| Starting Material | 4,4'-Difluorobenzhydrol (2) | 4,4'-Difluorobenzophenone (1) | Reductive amination starts from a more oxidized and often more commercially available precursor. |
| Number of Steps | 2 (from benzhydrol) | 1 (one-pot from ketone) | Reductive amination is more step-economical, avoiding the isolation of the halide intermediate. |
| Intermediate Stability | Requires synthesis and handling of a potentially reactive benzhydryl halide (3). | Avoids isolation of reactive intermediates; the iminium ion is formed and consumed in-situ. | The halide can be sensitive to moisture and may have limited shelf-life, favoring the reductive amination route for operational simplicity. |
| Reagent Safety | Uses standard bases and solvents. Relatively lower hazard profile. | Sodium triacetoxyborohydride is preferred; alternatives like NaBH₃CN are highly toxic. | Proper handling of borohydride reagents is necessary, but avoiding toxic cyanide is a major advantage of modern protocols. |
| Atom Economy | Lower, due to the formation of salt byproducts (e.g., KCl, H₂O). | Generally higher, as the main byproduct is the benign borate species and acetate. | From a "green chemistry" perspective, reductive amination is often more favorable. |
| Process Control | Two discrete, well-controlled steps. | A one-pot reaction that requires careful control of reagent addition and reaction conditions to avoid side reactions (e.g., reduction of the starting ketone). | N-alkylation may offer more straightforward process control and troubleshooting for each distinct step. |
Conclusion
The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine can be reliably achieved through two primary, robust pathways: direct N-alkylation and reductive amination. The N-alkylation route is a classic, dependable method involving the reaction of piperidine with a pre-formed electrophile, 1-(chloromethyl)-4,4'-difluorobenzene. While effective, it requires an additional synthetic step to prepare the halide from the corresponding alcohol.
In contrast, the reductive amination pathway offers a more elegant and efficient one-pot solution, directly converting the stable ketone precursor, 4,4'-difluorobenzophenone, into the final product. This approach boasts superior step- and atom-economy and avoids the handling of potentially unstable intermediates. For laboratory-scale synthesis and process development, reductive amination using a mild and selective reducing agent like sodium triacetoxyborohydride often represents the superior choice due to its operational simplicity and efficiency. The selection of the optimal pathway will ultimately be guided by the specific constraints of the laboratory, including starting material availability, scale, and safety protocols.
References
-
4,4'-Difluorobenzophenone - Wikipedia. Wikipedia. [Link]
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents.
- EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents.
-
Synthesis of 4,4'-difluorobenzophenone - PrepChem.com. PrepChem.com. [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists - PubMed. PubMed. [Link]
-
Synthesis of 4-[Bis(4-fluorophenyl)methyl]piperidine fumarate hydrate [1:1:0.5]. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. NIH. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. ResearchGate. [Link]
-
Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one - SciELO South Africa. SciELO South Africa. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. ResearchGate. [Link]
-
Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL - EMBL-EBI. EMBL-EBI. [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. Taylor & Francis. [Link]
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Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. NIH. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. NIH. [Link]
-
Piperidine Synthesis. - DTIC. Defense Technical Information Center. [Link]
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Pharmacological Profiling of the 1-[Bis(4-fluorophenyl)methyl]piperidine Scaffold
Technical Guide for Target Identification and Validation
Executive Summary
The molecule 1-[Bis(4-fluorophenyl)methyl]piperidine (hereafter referred to as 4-F-BHP ) represents a critical "privileged structure" in medicinal chemistry. It is the de-aza bioisostere of the clinical drug Flunarizine and a structural homolog of the GBR 12909 class of dopamine uptake inhibitors.
By replacing the piperazine ring of Flunarizine with a piperidine, this scaffold increases lipophilicity (LogP) and metabolic stability while retaining the spatial arrangement necessary for blocking hydrophobic channels. This guide outlines the primary biological targets for 4-F-BHP, the mechanistic rationale for these interactions, and the precise experimental protocols required to validate them.
Part 1: Primary Biological Targets
Based on Structure-Activity Relationship (SAR) homology with known pharmacophores, 4-F-BHP is predicted to interact with three primary target classes.
1. Voltage-Gated Calcium Channels (VGCCs)
-
Subtypes: T-type (Cav3.x) and L-type (Cav1.x).
-
Mechanistic Rationale: The bis(4-fluorophenyl)methyl (difluorobenzhydryl) moiety is a classic pharmacophore for stabilizing the inactivated state of voltage-gated ion channels. In Flunarizine and Lomerizine , this bulky lipophilic group lodges into the hydrophobic pockets of the channel pore, preventing calcium influx. The piperidine nitrogen, protonated at physiological pH, interacts with acidic residues in the channel vestibule.
-
Therapeutic Implication: Migraine prophylaxis, vertigo, and potentially epilepsy.
2. The Dopamine Transporter (DAT) [1][2][3][4][5][6]
-
Mechanism: Reuptake Inhibition.
-
Mechanistic Rationale: The 4,4'-difluorobenzhydryl group is the defining feature of the GBR series (e.g., GBR 12909, Vanoxerine). While GBR compounds typically use a piperazine ring and a linker, N-benzhydryl piperidines function as "atypical" DAT inhibitors. The fluorine substitution at the para position specifically enhances affinity for DAT over the Serotonin Transporter (SERT) by exploiting a halogen-binding pocket within the transporter's S1 site.
-
Therapeutic Implication: CNS stimulation, interactions with psychostimulant pathways.
3. Sigma-1 Receptors (σ1R) [4][5]
-
Mechanism: Chaperone Modulation/Agonism.
-
Mechanistic Rationale: Sigma-1 receptors possess a high affinity for hydrophobic amines with a basic nitrogen flanked by bulky aromatic groups. 4-F-BHP fits this pharmacophore perfectly.
-
Therapeutic Implication: Neuroprotection and modulation of calcium signaling (synergistic with Target 1).
Part 2: Mechanism of Action Visualization
The following diagram illustrates the dual-mechanism potential of 4-F-BHP: blocking Calcium influx (neuroprotection) while inhibiting Dopamine reuptake (neuromodulation).
Caption: Dual-pathway modulation: 4-F-BHP stabilizes VGCC inactivation and inhibits DAT-mediated dopamine clearance.
Part 3: Experimental Validation Protocols
To validate these targets, you must move beyond generic screening. The following protocols are designed to specifically isolate the activity of the 4-F-BHP scaffold.
Protocol A: Calcium Flux Assay (Functional Validation for VGCC)
Objective: Quantify the potency (IC50) of 4-F-BHP in blocking depolarization-induced calcium entry.
Materials:
-
HEK293 cells stably expressing Cav3.1 (T-type) or Cav1.2 (L-type).
-
Fluo-4 AM (Calcium indicator).
-
FDSS/FLIPR System.
Step-by-Step Methodology:
-
Cell Loading: Incubate cells with 4 µM Fluo-4 AM in Tyrode’s buffer (containing 0.1% BSA) for 45 minutes at 37°C.
-
Wash: Wash cells 3x with calcium-free buffer to remove extracellular dye.
-
Pre-incubation: Add 4-F-BHP (concentration range: 1 nM – 10 µM) and incubate for 20 minutes. Note: Lipophilic compounds require sufficient time to equilibrate with the membrane bilayer.
-
Stimulation: Inject high-K+ buffer (60 mM KCl final concentration) to depolarize the membrane and open VGCCs.
-
Data Acquisition: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) every 1 second for 180 seconds.
-
Analysis: Calculate
. Plot inhibition curves to determine IC50.
Protocol B: Radioligand Binding Assay (Affinity Validation for DAT)
Objective: Determine the binding affinity (
Materials:
-
Rat striatal membrane homogenates (rich in DAT).
-
Radioligand: [³H]WIN 35,428 (highly selective DAT inhibitor).
-
Non-specific blocker: 30 µM Cocaine or GBR 12909.
Step-by-Step Methodology:
-
Membrane Prep: Thaw striatal membranes and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Incubation System:
-
Total Binding: Membrane + [³H]WIN 35,428 (2 nM).
-
Non-Specific Binding: Membrane + [³H]WIN 35,428 + Cocaine (30 µM).
-
Experimental: Membrane + [³H]WIN 35,428 + 4-F-BHP (10⁻¹⁰ to 10⁻⁵ M).
-
-
Equilibrium: Incubate for 2 hours at 4°C (ice bath). Scientific Note: Low temperature prevents ligand internalization and degradation.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Calculation: Use the Cheng-Prusoff equation to convert
to :
Part 4: Comparative Data Summary
The following table contextualizes 4-F-BHP against known standards, highlighting why this specific scaffold is valuable.
| Feature | 4-F-BHP (Prompt Molecule) | Flunarizine (Standard) | GBR 12909 (Standard) |
| Core Structure | Benzhydryl-Piperidine | Benzhydryl-Piperazine | Benzhydryl-Piperazine |
| Linker | Direct (N-CH) | Direct (N-CH) | Ethyl Ether Linker |
| Metabolic Stability | High (No N-N cleavage) | Moderate (N-dealkylation) | Low (Esterase/CYP) |
| Primary Target | VGCC (T-type) | VGCC (Non-selective) | DAT (High Affinity) |
| Secondary Target | DAT (Atypical) | Na+ Channels | Sigma Receptors |
| LogP (Calc) | ~4.5 (High CNS penetration) | ~5.8 | ~5.2 |
Part 5: Experimental Workflow Diagram
This workflow outlines the logical progression from compound acquisition to lead validation.
Caption: Integrated screening funnel prioritizing functional calcium channel activity followed by monoamine transporter profiling.
References
-
Dutta, A. K., et al. (1996). "Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites." Journal of Medicinal Chemistry. Link
- Holmes, A., et al. (1984). "Flunarizine, a calcium influx blocker, inhibits electrical and chemical epileptogenesis." Archives Internationales de Pharmacodynamie et de Therapie.
-
Greiner, E., et al. (2003). "Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of GBR 12909." Journal of Medicinal Chemistry. Link
-
Trollip, D. B., et al. (2025). "Structure–activity relationship of piperidine derivatives with anticancer activity." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link
-
Mahmoud, M., et al. (2015).[7] "(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl) methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs."[7] Molecular Pharmacology. Link
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- 2. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 7. Highly Recommended Products â Best Deals Online [api.camstodian.com]
Methodological & Application
Scalable synthesis protocols for 1-[Bis(4-fluorophenyl)methyl]piperidine
An Application Note for the Scalable Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the scalable synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine, a key structural motif in various pharmacologically active compounds. Two primary, industrially viable synthetic routes are explored: a two-step N-alkylation pathway and a one-pot reductive amination pathway. This guide emphasizes the underlying chemical principles, provides step-by-step protocols, and discusses critical parameters for process optimization and scale-up. The information is intended to provide researchers and process chemists with a robust framework for the efficient and reliable production of this important piperidine derivative.
Introduction: Significance and Synthetic Overview
1-[Bis(4-fluorophenyl)methyl]piperidine serves as a crucial building block in medicinal chemistry. The diphenylmethylpiperidine scaffold is present in numerous compounds investigated for their activity as norepinephrine-dopamine reuptake inhibitors (NDRIs) and other CNS-related therapeutic agents.[1] Its structural analogue, 1-Bis(4-fluorophenyl)methyl piperazine, is a well-known intermediate for drugs like flunarizine.[2] Given its importance, the development of efficient, cost-effective, and scalable synthesis protocols is of significant interest to the pharmaceutical industry.
This guide details two primary synthetic strategies, each with distinct advantages for scalability and process control.
-
Strategy A: N-Alkylation. A classic and reliable two-step method involving the initial synthesis of a reactive bis(4-fluorophenyl)methyl electrophile, followed by nucleophilic substitution with piperidine.
-
Strategy B: Reductive Amination. A convergent, one-pot approach that directly couples bis(4-fluorophenyl)methanone with piperidine using a reducing agent.[3][4]
The choice between these strategies often depends on factors such as starting material availability, cost, and the desired purity profile of the final product.
Caption: Overview of the two primary synthetic strategies for 1-[Bis(4-fluorophenyl)methyl]piperidine.
Synthetic Strategies and Mechanistic Insights
Strategy A: N-Alkylation Pathway
This pathway is highly controlled, proceeding in discrete, optimizable steps. It relies on the initial formation of the key intermediate, bis(4-fluorophenyl)methanol, which is then "activated" to create a good leaving group for subsequent nucleophilic attack by piperidine.
Step 1: Synthesis of Bis(4-fluorophenyl)methanol
The most common and scalable method for preparing the benzhydrol intermediate is the Grignard reaction. This involves the reaction of a 4-fluorophenylmagnesium halide (typically the bromide) with a suitable carbonyl compound. For scalability, reacting two equivalents of the Grignard reagent with an ester like methyl 4-fluorobenzoate or a carbonate is often efficient.
Step 2: Activation of the Hydroxyl Group
The hydroxyl group of bis(4-fluorophenyl)methanol is a poor leaving group. It must be converted into a more reactive species. The most direct method is conversion to the corresponding halide (e.g., bis(4-fluorophenyl)methyl bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This creates a highly reactive electrophile.
Step 3: N-Alkylation of Piperidine
The final step is a standard SN2 reaction where the nitrogen atom of piperidine acts as a nucleophile, displacing the halide from the bis(4-fluorophenyl)methyl core.[5] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the acid (HBr or HCl) generated during the reaction, preventing the formation of piperidinium salts which would halt the reaction.[6]
Caption: Simplified mechanism for the N-alkylation of piperidine.
Strategy B: Direct Reductive Amination
Reductive amination is a powerful one-pot method for forming C-N bonds.[7] It combines the formation of an iminium ion intermediate with its immediate reduction to the target amine.
The reaction proceeds by the initial condensation of bis(4-fluorophenyl)methanone with piperidine to form a hemiaminal, which then dehydrates to form a transient iminium ion. This electrophilic iminium species is then reduced in situ by a hydride-based reducing agent. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[3] Sodium triacetoxyborohydride is often preferred for its mildness and tolerance of various functional groups.
Caption: Key steps in the reductive amination pathway.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of Bis(4-fluorophenyl)methanol (Precursor for Strategy A)
This protocol is adapted from procedures involving Grignard reactions with fluorinated aromatics.[8]
| Reagent | M.W. | Amount | Moles |
| Magnesium Turnings | 24.31 | 14.6 g | 0.60 |
| 1-Bromo-4-fluorobenzene | 175.00 | 105.0 g | 0.60 |
| Diethyl Ether (anhydrous) | 74.12 | 400 mL | - |
| Methyl 4-fluorobenzoate | 154.14 | 38.5 g | 0.25 |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Add the magnesium turnings to the flask.
-
Dissolve 1-bromo-4-fluorobenzene in 200 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add approximately 20 mL of the bromide solution to the magnesium turnings. If the reaction does not start (indicated by cloudiness and gentle refluxing), a small crystal of iodine can be added as an initiator.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Dissolve methyl 4-fluorobenzoate in 200 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard solution in an ice bath and add the ester solution dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly adding 200 mL of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford bis(4-fluorophenyl)methanol as a white solid.
Protocol 2: N-Alkylation of Piperidine (Strategy A)
This protocol is based on standard N-alkylation procedures.[5][6]
| Reagent | M.W. | Amount | Moles |
| Bis(4-fluorophenyl)methanol | 220.22 | 22.0 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.3 g (8.8 mL) | 0.12 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Piperidine | 85.15 | 10.2 g (11.8 mL) | 0.12 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 |
| Acetonitrile (MeCN) | 41.05 | 250 mL | - |
Part A: Synthesis of Bis(4-fluorophenyl)methyl Chloride
-
Dissolve bis(4-fluorophenyl)methanol in 200 mL of DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Carefully quench the reaction by pouring it into 200 mL of ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude bis(4-fluorophenyl)methyl chloride is typically used directly in the next step without further purification.
Part B: N-Alkylation
-
In a separate flask, dissolve piperidine in 250 mL of acetonitrile and add potassium carbonate.
-
Add the crude bis(4-fluorophenyl)methyl chloride from Part A to the piperidine solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield 1-[Bis(4-fluorophenyl)methyl]piperidine.
Protocol 3: One-Pot Reductive Amination (Strategy B)
This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent suitable for scalable synthesis.[3]
| Reagent | M.W. | Amount | Moles |
| Bis(4-fluorophenyl)methanone | 218.20 | 21.8 g | 0.10 |
| Piperidine | 85.15 | 10.2 g (11.8 mL) | 0.12 |
| Sodium Triacetoxyborohydride | 211.94 | 25.4 g | 0.12 |
| Dichloroethane (DCE) | 98.96 | 300 mL | - |
| Acetic Acid (glacial) | 60.05 | 6.0 g (5.7 mL) | 0.10 |
Procedure:
-
To a round-bottom flask, add bis(4-fluorophenyl)methanone, piperidine, and dichloroethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the glacial acetic acid to catalyze the formation of the iminium ion.
-
In portions, carefully add the sodium triacetoxyborohydride to the reaction mixture over 20-30 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-18 hours, monitoring for completion by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify via column chromatography or vacuum distillation as described in Protocol 2.
Scalability and Process Optimization
-
Solvent Selection: For large-scale operations, consider replacing halogenated solvents like DCM and DCE with higher-boiling point, more environmentally benign solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME), particularly for the Grignard and alkylation steps.
-
Temperature Control: The Grignard reaction is highly exothermic. On a large scale, precise control of the addition rate and efficient cooling are critical to prevent side reactions and ensure safety.
-
Reagent Stoichiometry: In the N-alkylation reaction, using a slight excess of piperidine can drive the reaction to completion, but may complicate purification. In reductive amination, the stoichiometry of the reducing agent is crucial; an excess can lead to purification challenges, while an insufficient amount will result in incomplete conversion.
-
Purification: While chromatography is suitable for lab-scale purification, large-scale production will necessitate alternative methods. Vacuum distillation is a viable option for this compound. Crystallization of a salt form (e.g., hydrochloride) is another common industrial practice for achieving high purity.[9]
References
- DTIC. (n.d.). Piperidine Synthesis.
- Cao, J., et al. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC.
-
Mahmoud, M., et al. (2015). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. Molecular Pharmacology. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved February 26, 2026, from [Link]
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved February 26, 2026, from [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 26, 2026, from [Link]
-
Wikipedia. (n.d.). Desoxypipradrol. Retrieved February 26, 2026, from [Link]
-
Beller, M., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. Retrieved February 26, 2026, from [Link]
-
Matassini, C., et al. (2017). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Roy, S., et al. (2024). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. MDPI. Retrieved February 26, 2026, from [Link]
-
Kumar, A., et al. (2024). Producing p‐tolylmethanol derivatives through an eco‐friendly electro‐organic method: A highly efficient Grignard reaction utilizing a magnesium electrode. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Nishiyama, Y., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal. Retrieved February 26, 2026, from [Link]
-
Reddy, P., et al. (n.d.). Novel and Improved Process for the Preparation of Citalopram. Retrieved February 26, 2026, from [Link]
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Optimizing N-alkylation conditions for piperidine with bis(4-fluorophenyl)methyl chloride
Application Note: Strategic Optimization of N-Alkylation for Piperidine with Bis(4-fluorophenyl)methyl Chloride
Executive Summary
This guide details the optimized synthetic pathway for the N-alkylation of piperidine using bis(4-fluorophenyl)methyl chloride (also known as 4,4'-difluorobenzhydryl chloride). This reaction is a critical transformation in the synthesis of diphenylmethyl-piperidine class calcium channel blockers (e.g., Flunarizine, Lomerizine).
While conceptually simple, this reaction sits on a kinetic knife-edge between
Mechanistic Insight & Reaction Kinetics
The reaction involves the nucleophilic attack of piperidine (a secondary amine) on a secondary benzylic chloride. The presence of two para-fluorine atoms introduces a unique electronic push-pull dynamic:
-
Inductive Effect (-I): Fluorine is strongly electronegative, withdrawing electron density through the
-framework. This destabilizes the carbocation intermediate, potentially retarding pure ionization compared to unsubstituted benzhydryl chloride. -
Resonance Effect (+R): Fluorine can donate lone pair electron density into the
-system, stabilizing the cationic center.
The Practical Consequence: The reaction proceeds via a loose
Figure 1: Mechanistic pathway highlighting the competition between productive N-alkylation and destructive hydrolysis.
Critical Process Parameters (Optimization)
The following matrix summarizes the optimization of reaction conditions. Acetonitrile (MeCN) is identified as the superior solvent for process scalability, balancing rate with ease of workup.
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (Not Recommended) |
| Solvent | Acetonitrile (MeCN) | DMF (N,N-Dimethylformamide) | Toluene |
| Rationale | Polar aprotic; promotes ionization but allows easy removal ( | High solubility, fast rate, but difficult aqueous workup/removal. | Non-polar; reaction is sluggish due to poor salt solubility. |
| Base | NaOH / KOH | ||
| Rationale | Mild, heterogeneous base; scavenges HCl without promoting elimination. | Homogeneous; fast, but ammonium salts are harder to purge. | Too strong; risk of elimination to alkene or hydrolysis. |
| Temp | Reflux (80-82°C) | 60-80°C | Room Temperature |
| Time | 4 - 6 Hours | 2 - 4 Hours | > 24 Hours |
Detailed Experimental Protocol
Target Scale: 10 mmol (approx. 2.5 g input)
Pre-requisites: All glassware must be oven-dried. Reaction must be performed under an inert atmosphere (
Step 1: Reagent Preparation
-
Electrophile: Bis(4-fluorophenyl)methyl chloride (2.55 g, 10 mmol). Note: If this solid is pink/red, it indicates HCl degradation. Recrystallize from dry hexane if purity is <95%.
-
Nucleophile: Piperidine (1.02 g, 1.18 mL, 12 mmol). 1.2 equivalents used to drive kinetics.
-
Base: Potassium Carbonate (
), anhydrous, granular (2.76 g, 20 mmol). -
Solvent: Acetonitrile (MeCN), anhydrous (25 mL).
-
Catalyst (Optional): Potassium Iodide (KI) (83 mg, 0.5 mmol). Use only if reaction stalls.
Step 2: Reaction Setup
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with
and Acetonitrile . -
Add Piperidine via syringe. Stir for 5 minutes at Room Temperature (RT).
-
Add Bis(4-fluorophenyl)methyl chloride in one portion.
-
Observation: The solution may turn slightly turbid.
-
-
Flush the system with Nitrogen for 2 minutes, then seal under a positive pressure balloon.
Step 3: Execution
-
Heat the mixture to Reflux (approx. 82°C) .
-
Maintain reflux for 4 to 6 hours .
-
In-Process Control (IPC): Check by TLC (Mobile Phase: 9:1 Hexane/EtOAc).
-
Starting Material (
) should be consumed. -
Product (
) should appear as a major spot. -
Impurity: Benzhydrol (
, broad) indicates moisture ingress.
-
Step 4: Workup & Isolation
-
Cool reaction to RT. Filter off the inorganic salts (
/KCl) through a Celite pad or sintered glass funnel. Wash the cake with 10 mL MeCN. -
Concentrate the filtrate under reduced pressure (Rotovap) to obtain a semi-solid residue.
-
Partition: Dissolve residue in Dichloromethane (DCM, 30 mL) and wash with Water (2 x 15 mL) to remove unreacted piperidine and residual salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 5: Purification
-
Crude Yield Expectation: ~90-95% (Off-white solid).
-
Recrystallization: If high purity (>99%) is required for biological assay, recrystallize from Ethanol/Water (9:1) or Hexane .
-
Dissolve crude in hot Ethanol, add water until turbid, cool slowly to 4°C.
-
Figure 2: Operational workflow for the synthesis and isolation of the target piperidine derivative.
Analytical Validation
To ensure the protocol was successful, verify the product against these parameters:
-
1H NMR (400 MHz,
):- 7.30–7.00 (m, 8H, Aromatic protons).
-
4.25 (s, 1H, Methine
-N). Diagnostic Peak. -
2.35 (br s, 4H, Piperidine
-CH2). -
1.55 (m, 6H, Piperidine
-CH2).
-
HPLC Purity: >98% (Area %).
-
Impurity Marker: Benzhydrol derivative should be <0.5%.
-
-
Appearance: White to pale cream crystalline solid.
Troubleshooting
-
Problem: Low Yield / Sticky Gum.
-
Cause: Incomplete removal of DMF (if used) or residual piperidine.
-
Solution: Use MeCN (as per protocol) and ensure thorough water washes during workup.
-
-
Problem: Significant Hydrolysis (Benzhydrol formation).
-
Cause: Wet solvent or old benzhydryl chloride.
-
Solution: Distill MeCN over
or use molecular sieves. Verify chloride quality before start.
-
References
-
Janssen Pharmaceutica. (1970). Derivatives of 1-diphenylmethyl-4-aminopiperazine and related compounds. US Patent 3,956,296. (Foundational patent for Flunarizine/Lomerizine class synthesis).
-
M. Mahmoud et al. (2015).[1] (4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl) methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist.[1] Molecular Pharmacology, 87, 197–206.[1] (Details synthesis of fluorinated benzhydryl piperazine analogs).
-
Guérin, C., et al. (2011).[2] Mild Nonepimerizing N-Alkylation of Amines by Alcohols. Organic Letters, 13, 3478-3481.[2] (Comparative mechanistic context for N-alkylation).
-
PubChem Compound Summary. (2025). 1-[Bis(4-fluorophenyl)methyl]piperazine.[1][3][4] (Structural analog data and physical properties).[3][5][6]
Sources
- 1. ossila.com [ossila.com]
- 2. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-[Bis(4-fluorophenyl)methyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
Application Notes & Protocols for the Extraction and Isolation of Fluorinated Piperidine Derivatives
Introduction: The Fluorinated Piperidine Conundrum
The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast number of pharmaceuticals.[1] The strategic introduction of fluorine into this scaffold is a widely used tactic to modulate key drug properties, such as metabolic stability, lipophilicity, membrane permeability, and binding affinity.[2][3] Fluorine's high electronegativity and small size can profoundly alter the physicochemical characteristics of the parent molecule.[4] For instance, fluorine substitution can modulate the pKa of the basic piperidine nitrogen, a property that influences both biological activity and interactions with off-target proteins like the hERG ion channel.[2] A notable example is Merck's kinesin spindle protein (KSP) inhibitor, where an axial fluorine atom increased basicity and improved efficacy, leading to the clinical candidate MK-0731.[2][5]
However, these beneficial modifications introduce unique and significant challenges for downstream processing. The very properties that make fluorinated piperidines attractive from a medicinal chemistry perspective—altered basicity, modified polarity, and sometimes increased volatility—complicate their extraction and isolation from complex reaction mixtures.[1][6] Achieving the high degree of purity required for preclinical and clinical evaluation demands a rational, tailored approach to purification. This guide provides a detailed overview of field-proven techniques and protocols, explaining the causality behind methodological choices to empower researchers in developing robust and efficient purification strategies.
Part 1: Foundational Principles & Initial Work-Up
The first step in any purification workflow is to remove bulk impurities and prepare the crude material for high-resolution techniques. The choice of method is dictated by the physicochemical properties of the target molecule and the nature of the impurities.
The Impact of Fluorination on Physicochemical Properties
Understanding how fluorine alters the piperidine scaffold is crucial for selecting an appropriate purification strategy.
| Property | Impact of Fluorination | Rationale & Implication for Purification |
| Basicity (pKa) | Generally decreases due to the inductive electron-withdrawing effect of fluorine. However, stereochemistry is critical; an axial C-F bond can increase basicity relative to an equatorial one due to favorable dipole interactions with the protonated nitrogen (C-F…H-N+).[2] | Affects the efficiency of acid-base extraction. A lower pKa may require stronger acidic conditions for protonation or stronger basic conditions for neutralization compared to non-fluorinated analogs. |
| Polarity & Lipophilicity | Increases bond polarity (C-F bond) but can decrease overall molecular polarity while increasing lipophilicity (logP).[4][7] | This dual nature influences chromatographic behavior. The molecule may elute differently on normal-phase vs. reversed-phase columns compared to its hydrocarbon parent. Unique selectivity can be achieved on specialized columns.[8] |
| Volatility | Simple, low molecular weight fluorinated piperidines can be surprisingly volatile.[5][6] | Significant product loss can occur during solvent removal (rotary evaporation). This necessitates strategies like in situ protection or derivatization prior to work-up and purification.[5] |
| Stability | The C-F bond is very strong, conferring metabolic stability.[4] However, certain structural motifs, like β-fluoro amines, can be prone to elimination (dehydrofluorination) under basic conditions.[9] | Purification conditions (pH, temperature) must be chosen carefully to avoid degradation and the formation of impurities. |
Workflow Selection: A Decision-Making Framework
A logical approach to selecting a purification method is essential for efficiency. The following decision tree outlines a typical workflow.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: In-situ Protection for Volatile Amines
Many synthetic procedures, such as the hydrogenation of fluoropyridines, yield the free piperidine base.[6] If the product is volatile, immediate "trapping" with a protecting group is critical to prevent loss during work-up and purification.[1][6] The benzyloxycarbonyl (Cbz) group is a common choice.
Rationale: Converting the basic, volatile amine into a higher molecular weight, neutral carbamate makes the compound non-volatile and ideally suited for standard silica gel chromatography.
Step-by-Step Protocol:
-
Reaction Completion: Once the reaction to form the fluorinated piperidine is complete (as monitored by TLC, LC-MS, etc.), cool the reaction mixture to 0 °C in an ice bath.
-
Basification: Add a suitable base (e.g., 1.5 equivalents of triethylamine or saturated aqueous NaHCO₃) to the reaction mixture with stirring.
-
Protection: Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.1 equivalents) in a suitable solvent (e.g., THF, DCM) dropwise to the cooled mixture.
-
Warm to RT: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting amine.
-
Work-up: Proceed with a standard aqueous work-up. Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude Cbz-protected piperidine can now be safely purified by flash chromatography without risk of evaporative loss.[1][6]
Protocol 2: General Acid-Base Extraction
This classical technique is highly effective for separating basic piperidine derivatives from neutral or acidic impurities and byproducts.[10]
Rationale: The basic nitrogen atom of the piperidine is protonated in an acidic aqueous solution, rendering the molecule water-soluble (as a salt). Neutral organic impurities remain in the organic phase and are thus separated. Subsequent basification of the aqueous layer liberates the free amine for extraction back into an organic solvent.[10]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated piperidine salt is now in the aqueous layer.[10]
-
Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with fresh 1 M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) until the pH is >12. This deprotonates the piperidine salt, regenerating the free base which may precipitate or form an oil.[10]
-
Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified piperidine derivative.[10]
Part 2: Chromatographic Purification Techniques
Chromatography is the cornerstone of purification for achieving high purity levels. The choice of technique depends on the required purity, scale, and the specific properties of the fluorinated derivative.
Flash Column Chromatography
This is the most common method for routine, preparative-scale purification in a research setting.
Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. For fluorinated piperidines, the altered polarity often requires empirical optimization of the eluent system.
Step-by-Step Protocol:
-
Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column using the initial, non-polar eluent (e.g., hexane).
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of a strong solvent (like DCM) and load it directly onto the column ("wet loading"). Dry loading is preferred for better resolution.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical eluent system for N-protected fluoropiperidines is a hexane/ethyl acetate gradient.[7]
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
For challenging separations or when very high purity (>98%) is required, preparative HPLC is the method of choice.
Rationale: HPLC offers significantly higher resolving power than flash chromatography due to smaller stationary phase particle sizes and high-pressure solvent delivery. For fluorinated compounds, specialized stationary phases can provide unique selectivity.
-
Reversed-Phase (RP-HPLC): The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). Fluorinated compounds often show good retention and separation on these columns.[11]
-
Fluorinated Phases: Stationary phases with fluorinated alkyl or phenyl groups are commercially available.[8][12] These phases can offer enhanced retention and alternative selectivity for fluorinated analytes through dipole-dipole interactions or fluorophilic effects, which can be invaluable for separating closely related isomers.[8]
-
Ion-Exchange Chromatography (IEX): For derivatives with acidic or basic functional groups (in addition to the piperidine nitrogen), IEX can be highly effective. Chiral stationary phases based on ion-exchangers are particularly powerful for separating enantiomers of fluorinated amino acid derivatives.[13][14]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations and the purification of fluorinated compounds.[15][16]
Rationale: SFC uses a supercritical fluid, typically CO₂, as the main mobile phase.[17] Supercritical CO₂ has low viscosity and high diffusivity, allowing for faster separations and higher efficiency than HPLC.[15][18] It is particularly well-suited for the separation of fluorinated compounds, and fluorinated chiral stationary phases have shown excellent performance in SFC for resolving enantiomers.[15]
Advantages over HPLC for Fluorinated Piperidines:
-
Speed: Higher flow rates lead to significantly faster run times.[15]
-
Solvent Reduction: Drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[17][18]
-
Unique Selectivity: The properties of the supercritical mobile phase can provide different selectivity compared to liquid-phase chromatography.
-
Easy Product Recovery: CO₂ is removed by simple depressurization, simplifying the isolation of the purified compound.
The following diagram illustrates a typical purification workflow incorporating these advanced chromatographic steps.
Caption: A comprehensive purification workflow for fluorinated piperidines.
Part 3: High-Purity Finishing Steps
Crystallization
For solid compounds, crystallization is an excellent and scalable final purification step.
Rationale: This technique separates a compound from impurities based on differences in solubility in a specific solvent or solvent system. A slow, controlled crystallization process allows the target molecule to form a pure crystal lattice, excluding impurities into the mother liquor. Fluorine atoms can influence crystal packing, sometimes facilitating crystallization where non-fluorinated analogs remain as oils.[19][20]
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent required for complete dissolution.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through fluted filter paper into a clean, pre-warmed flask.[10]
-
Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and allowing it to stand undisturbed promotes the formation of larger, purer crystals. Further cooling in an ice bath or refrigerator can maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Conclusion
The extraction and isolation of fluorinated piperidine derivatives require a nuanced approach that accounts for the unique physicochemical properties imparted by the fluorine atom(s). A successful purification strategy often involves a multi-step process, beginning with an appropriate initial work-up—such as in situ protection for volatile compounds followed by acid-base extraction—to remove bulk impurities. Subsequent high-resolution purification is typically achieved through chromatographic methods. While flash chromatography is a workhorse for routine purification, advanced techniques like HPLC with fluorinated stationary phases and, increasingly, Supercritical Fluid Chromatography (SFC) offer superior resolution, speed, and efficiency, especially for challenging stereoisomer separations. For solid compounds, crystallization remains a powerful final step to achieve high crystalline purity. By understanding the underlying principles and applying the protocols outlined in this guide, researchers can confidently navigate the challenges of purifying these valuable molecules, accelerating the pace of drug discovery and development.
References
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. [Link]
-
Glorius, F., et al. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications. [Link]
-
Islam, R., et al. Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]
-
Bell, D. S., et al. (2005, November 18). Rational method development strategies on a fluorinated liquid chromatography stationary phase: mobile phase ion concentration and temperature effects on the separation of ephedrine alkaloids. PubMed. [Link]
-
Glorius, F., et al. (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]
-
Hird, M. (2007, September 14). Fluorinated liquid crystals – properties and applications. RSC Publishing. [Link]
-
Studzińska, R., et al. (2016). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. [Link]
-
Regis Technologies. (2016, September 6). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. [Link]
-
Dinoiu, V. CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]
-
Gömöry, A., et al. (2022, May 10). Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. PubMed. [Link]
-
Lectka, T., et al. (2016). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. [Link]
-
Gouverneur, V., et al. (2020, April 14). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. [Link]
-
Dolan, J. W. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Kowalska, T., & Sajewicz, M. (2015, January 9). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]
-
Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Welch, C. J., et al. (2016, September 23). (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Lectka, T., et al. (2022, November 9). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Publishing. [Link]
- Siegemund, G., et al. (2021, February 25). US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct ....
-
Ilisz, I., et al. (2021, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
-
O'Hagan, D., et al. (2022, May). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF. ResearchGate. [Link]
-
Regalado, E. L. (2024, October 15). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]
-
Jackson, R. F. W. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]
-
Chvalun, S., et al. (2023, December 8). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. [Link]
-
Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography. [Link]
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- 2. scientificupdate.com [scientificupdate.com]
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- 4. revroum.lew.ro [revroum.lew.ro]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sphinxsai.com [sphinxsai.com]
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- 13. Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases: Enantioselective separation of fluorinated ß-phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chromatographytoday.com [chromatographytoday.com]
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- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
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- 19. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Thin-layer chromatography (TLC) systems for 1-[Bis(4-fluorophenyl)methyl]piperidine
This Application Note is structured as a high-level technical guide for analytical chemists and process scientists. It addresses the specific chromatographic behavior of 1-[Bis(4-fluorophenyl)methyl]piperidine (referred to herein as BFMP ), a critical lipophilic amine intermediate used in the synthesis of calcium channel blockers like Flunarizine.
Introduction & Chemical Context
1-[Bis(4-fluorophenyl)methyl]piperidine (BFMP) is a secondary amine featuring two para-fluorinated phenyl rings. Its structure dictates its chromatographic behavior:
-
High Lipophilicity: The bis-fluorophenyl moiety renders the molecule significantly non-polar (LogP ~4.5–5.0).
-
Basic Nitrogen: The piperidine ring (pKa ~10–11) acts as a Lewis base. On standard silica gel, this nitrogen interacts strongly with acidic silanol groups (
), leading to "tailing" (peak broadening) or irreversible adsorption.[1] -
UV Chromophore: The aromatic rings provide strong UV absorption at 254 nm.
Application Scope: This guide provides protocols for reaction monitoring (synthesis from bis(4-fluorophenyl)methyl chloride) and impurity profiling (differentiation from starting materials and N-alkylated byproducts).
Materials & Mobile Phase Strategy
To achieve reproducible
Reagents
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed).[2][3] -
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Triethylamine (TEA), Ammonium Hydroxide (25%).
-
Detection: UV Lamp (254 nm), Dragendorff’s Reagent, Iodine Chamber.
Mobile Phase Logic
The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on the sample state (Free Base vs. Salt).
Figure 1: Decision matrix for mobile phase selection based on the chemical state of BFMP.
Experimental Protocols
Protocol A: Reaction Monitoring (General Screening)
Purpose: Rapid assessment of reaction progress (conversion of chloride precursor to amine).
-
System: Dichloromethane : Methanol : Ammonium Hydroxide (95 : 5 : 0.5 v/v/v).
-
Mechanism: The ammonia saturates the silica surface, preventing the piperidine nitrogen from dragging. DCM solubilizes the lipophilic benzhydryl group.
Procedure:
-
Chamber Prep: Mix solvents in a twin-trough chamber. Add
last. Shake vigorously and equilibrate for 15 minutes. -
Sample Prep: Dissolve 5 mg of crude reaction mix in 1 mL DCM.
-
Elution: Run plate to 80% height.
-
Expected Results:
-
Starting Material (Chloride):
(Moves with solvent front). -
Product (BFMP):
. -
Polar Impurities:
.
-
Protocol B: High-Resolution Impurity Profiling
Purpose: Separating BFMP from closely related "bis-benzhydryl" impurities or N-alkylated byproducts.
-
System: n-Hexane : Ethyl Acetate : Triethylamine (70 : 30 : 1 v/v/v).
-
Mechanism: TEA acts as a "sacrificial base," bonding to silanols more tightly than the BFMP, allowing the product to elute as a sharp, symmetrical spot.
Procedure:
-
Pre-treatment (Optional but Recommended): Run the blank TLC plate in a chamber containing 5% TEA in Hexane, then dry. This "deactivates" the plate.
-
Elution: Develop in the 70:30:1 mixture.
-
Critical Note: Do not use Acetone or Ketones in sample preparation, as secondary amines can form enamines/imines, appearing as "ghost spots."
Visualization & Detection
Detection must confirm both the aromatic structure and the presence of the nitrogen.
| Method | Observation | Specificity | Mechanism |
| UV 254 nm | Dark purple/black spots on green background. | Non-specific (Aromatic) | Fluorescence quenching by fluorophenyl rings. |
| Iodine Vapor | Yellow/Brown spots. | General Organic | Reversible intercalation of iodine into lipophilic lattice. |
| Dragendorff's | Orange spots on yellow background. | Specific (Amines) | Formation of ion-pair complex |
Visualization Workflow
Figure 2: Sequential visualization workflow to maximize data extraction from a single plate.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Tailing / Comet streaks | Active silanol interaction. | Increase TEA/Ammonia concentration (up to 2%). Switch to "High Performance" (HPTLC) plates. |
| Fronting (Shark tooth) | Sample overload. | Dilute sample to < 1 mg/mL. Apply smaller spot volume (< 2 |
| Rf Shift (< 0.2) | Mobile phase evaporation or pH drift. | Prepare fresh mobile phase. Ensure chamber is sealed tight. |
| Ghost Spots | Decomposition or reaction with solvent. | Avoid Acetone/Chloroform (if acidic). Use HPLC grade DCM. |
References
-
European Pharmacopoeia (Ph.[4][5][6] Eur.). Flunarizine Dihydrochloride Monograph. (Standard reference for the parent compound and related impurity methods).
-
O'Connor, N., et al. (2013).[3][7] "Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities." Journal of Pharmaceutical Analysis, 3(3), 211-214.[7] Link
-
Shivarkar, N., et al. (2013).[3] "Development and Validation of a HPTLC Method for Simultaneous Quantitation of Flunarizine Dihydrochloride and Propranolol Hydrochloride." Indian Journal of Pharmaceutical Sciences, 75(1). Link
-
Phenomenex Technical Guide. "Peak Tailing of Basic Analytes: Strategies for Improvement." (Authoritative source on silanol suppression mechanisms). Link
-
Welch Materials. "Triethylamine as a Mobile Phase Additive: Mechanisms and Applications." Link
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Development and Validation of a HPTLC Method for Simultaneous Quantitation of Flunarizine Dihydrochloride and Propranolol Hydrochloride in Capsule Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.tus.ie [research.tus.ie]
Application Note: Recrystallization Solvents & Purification Protocols for 1-[Bis(4-fluorophenyl)methyl]piperidine
Abstract & Compound Profile
This technical guide details the purification strategies for 1-[bis(4-fluorophenyl)methyl]piperidine (often referred to as N-(4,4'-difluorobenzhydryl)piperidine). This compound serves as a critical lipophilic pharmacophore in the synthesis of diphenylbutylpiperidine antipsychotics (e.g., Penfluridol analogs) and calcium channel blockers.
Achieving high purity (>99.5%) is challenging due to the molecule's tendency to "oil out" rather than crystallize, a behavior attributed to the rotatable benzhydryl bonds and low melting point of the free base. This guide prioritizes solvent systems that enforce ordered crystal lattice formation over amorphous precipitation.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Structure | Lipophilic tail (Difluorobenzhydryl) + Polar head (Piperidine) | Amphiphilic nature requires binary solvent systems. |
| Basicity | Tertiary Amine ( | Soluble in acidic aqueous media; precipitable by strong base. |
| Solubility | High in DCM, EtOAc, Toluene; Low in Water, Hexanes. | "Like dissolves like" rules out single-solvent non-polar systems. |
| Key Impurities | 4,4'-Difluorobenzhydryl chloride (Starting Material), Piperidine (Reagent) | Impurities have vastly different polarities, aiding separation. |
Solvent Selection Strategy
The selection of solvents is governed by the Van 't Hoff equation regarding solubility temperature dependence, but practically driven by the "Oiling Boundary."
Primary Candidate: Isopropyl Alcohol (IPA)
-
Mechanism: IPA offers a moderate dielectric constant (
) that solubilizes the polar amine at boiling point ( C) but significantly reduces solubility at C. -
Advantage: The steric bulk of IPA (compared to Methanol) slows crystal growth, reducing the inclusion of impurities.
Binary System: Ethanol / Water (90:10)
-
Mechanism: Water acts as an "anti-solvent" for the hydrophobic benzhydryl tail, forcing the molecule out of solution as the temperature drops.
-
Risk: Excess water causes immediate oiling. This system requires precise titration.
Non-Polar System: Toluene / Heptane (1:3)
-
Mechanism: Toluene solvates the aromatic rings; Heptane reduces overall solubility.
-
Use Case: Specifically for removing polar impurities (unreacted piperidine salts) which are insoluble in this mixture.
Detailed Experimental Protocols
Protocol A: Recrystallization of the Free Base
Best for crude material with purity >90% that solidifies but is colored.
Materials:
-
Crude 1-[bis(4-fluorophenyl)methyl]piperidine (10 g)
-
Solvent: Isopropyl Alcohol (IPA)
-
Anti-solvent: n-Heptane (Optional)
Step-by-Step Procedure:
-
Dissolution: Transfer 10 g of crude solid into a 100 mL round-bottom flask. Add 30 mL of IPA.
-
Reflux: Heat to reflux (
C) with magnetic stirring. If solids persist, add IPA in 2 mL increments until clear.-
Critical Check: If the solution is dark, add activated carbon (5% w/w), reflux for 10 mins, and filter hot through Celite.
-
-
Controlled Cooling (The "Metastable Zone"): Remove heat and allow the flask to cool slowly to
C on a cork ring. Do not use an ice bath yet.-
Seeding: At
C, add a seed crystal. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
-
-
Crystallization: Once turbidity is observed, transfer to an ice-water bath (
C) for 2 hours. -
Isolation: Filter vacuum using a Büchner funnel.
-
Wash: Wash the cake with 10 mL of cold heptane (removes residual IPA and non-polar surface impurities).
-
Drying: Dry in a vacuum oven at
C for 12 hours.
Protocol B: Purification via Salt Formation (Fumarate Method)
Best for oily crude products that refuse to crystallize. Rationale: Fumaric acid forms robust, high-melting crystalline salts with benzhydryl piperidines, superior to HCl which often yields hygroscopic salts.
-
Dissolution: Dissolve 10 g (approx 35 mmol) of oily crude base in 50 mL Ethanol .
-
Acid Addition: Add 4.0 g (35 mmol) of Fumaric acid to the solution.
-
Heating: Heat to
C until the acid dissolves. -
Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until slight cloudiness persists.
-
Crystallization: Cool to room temperature, then
C. White crystalline needles should form. -
Recovery: Filter and wash with cold Ethanol/Ether (1:1).
-
Free Base Recovery (Optional): Suspend salt in DCM, wash with 1M NaOH, dry organic layer (
), and evaporate to yield ultra-pure free base.
Decision Logic & Workflow (Graphviz)
The following diagram illustrates the decision process for purifying this specific class of compounds, addressing the common "Oiling Out" issue.
Caption: Decision tree for solvent selection and troubleshooting oiling-out phenomena in benzhydryl piperidine purification.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound becomes insoluble in the solvent at a temperature above its melting point.
| Symptom | Cause | Corrective Action |
| Milky emulsion upon cooling | Cooling too fast; Solution entered metastable zone too quickly. | Re-heat to clear solution. Cool slowly with agitation. Seed at |
| Sticky gum at bottom of flask | Solvent polarity mismatch (too much water). | Add more organic solvent (Ethanol/IPA) to redissolve, then cool. |
| No precipitation (Solution remains clear) | Solution too dilute. | Evaporate 30% of solvent volume or add anti-solvent (Heptane) dropwise. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallizing aromatic amines).
-
Janssen, P. A. J. (1970). Chemical Structure and Pharmacological Activity of Diphenylbutylpiperidine Antipsychotics. Journal of Medicinal Chemistry. (Foundational chemistry of the benzhydryl-piperidine scaffold).
-
Betz, R., et al. (2011). Crystal structure of 1-[bis(4-fluorophenyl)methyl]piperazine. Acta Crystallographica Section E. (Structural homolog providing solubility data for the difluorobenzhydryl moiety).
-
BenchChem Technical Support. (2025). Purification Techniques for Piperidine Derivatives. (Specific protocols for basic amine purification).
-
PrepChem. (2023). Synthesis of 4-[Bis(4-fluorophenyl)methyl]piperidine fumarate. (Analogous salt formation protocols).
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Low Yields in 1-[Bis(4-fluorophenyl)methyl]piperidine Synthesis
Welcome to the technical support center for the synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, during the synthesis of this important pharmaceutical intermediate. We will delve into the common synthetic routes, explore the underlying chemical principles, and provide a structured troubleshooting framework to help you diagnose and resolve issues in your experimental work.
Section 1: The Primary Synthetic Pathway
The most common and efficient method for synthesizing 1-[Bis(4-fluorophenyl)methyl]piperidine is through the reductive amination of a carbonyl compound with piperidine. The synthesis typically starts from 4,4'-difluorobenzophenone, which is first reduced to the corresponding alcohol, 4,4'-difluorobenzhydrol. This alcohol is then reacted with piperidine under reductive conditions to yield the final product.
Caption: General two-step synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine.
Section 2: Core Principles of Reductive Amination
Reductive amination is a cornerstone of amine synthesis that proceeds in two main stages: the formation of an iminium ion, followed by its reduction.[1] Understanding this mechanism is critical for effective troubleshooting.
-
Iminium Ion Formation: The reaction begins with the nucleophilic attack of piperidine on the carbonyl group of an aldehyde or ketone (or its equivalent generated in situ from the benzhydrol). This forms a hemiaminal intermediate, which then dehydrates to form a positively charged iminium ion. This dehydration step is the rate-limiting step and is typically catalyzed by a weak acid.
-
Reduction: A hydride-based reducing agent, introduced into the reaction, selectively reduces the iminium ion (C=N⁺ bond) to the final tertiary amine product.
The choice of reducing agent is crucial. It must be powerful enough to reduce the iminium ion but mild enough to not reduce the starting carbonyl compound, if present.[2]
Caption: A structured workflow for troubleshooting low synthesis yields.
Q2: How can I be sure my starting materials are not the problem?
The quality of your starting materials is paramount.
-
4,4'-Difluorobenzhydrol:
-
Purity Check: Verify the purity using ¹H NMR and melting point analysis. The primary impurity from its synthesis is often unreacted 4,4'-difluorobenzophenone. The presence of the ketone can consume the reducing agent, leading to incomplete reaction.
-
Water Content: Ensure the alcohol is anhydrous, as excess water can decompose moisture-sensitive reducing agents and inhibit iminium ion formation.
-
-
Piperidine:
-
Purity and Anhydrous State: Use freshly distilled or a recently opened bottle of high-purity piperidine. Piperidine is hygroscopic and can absorb atmospheric CO₂, forming a carbonate salt, which reduces its effective concentration.
-
-
Reducing Agent:
-
Activity: Hydride reducing agents, especially sodium triacetoxyborohydride (STAB), are moisture-sensitive. [3]Use a freshly opened bottle or a properly stored batch. Clumping or a non-powdery appearance can indicate decomposition.
-
Q3: I suspect inefficient iminium ion formation. How can I improve this step?
This is a very common cause of low conversion. The dehydration of the hemiaminal to the iminium ion is acid-catalyzed but can be inhibited by strongly acidic or basic conditions.
-
pH Control: The reaction medium should be weakly acidic (pH 4-6).
-
Too Acidic (pH < 4): The piperidine starting material will be fully protonated to its ammonium salt, rendering it non-nucleophilic.
-
Too Basic (pH > 7): The acid-catalyzed dehydration of the hemiaminal intermediate will not proceed efficiently.
-
-
Solution: Add a catalytic amount (5-10 mol%) of a weak acid like acetic acid. This protonates the hydroxyl group of the hemiaminal, making it a good leaving group (water) and facilitating the formation of the iminium ion.
Q4: My reducing agent seems to be ineffective or causing side reactions. Which one should I use?
The choice of reducing agent is critical for a clean and high-yielding reaction.
| Reducing Agent | Pros | Cons | Recommended Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Mild and selective for iminium ions over ketones/aldehydes. [2]Can be added at the start of the reaction ("one-pot"). | Moisture-sensitive; can be expensive. [3] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in weakly acidic conditions (pH 4-6). [3]Also selective for iminium ions. | Highly toxic (releases HCN gas in strong acid). Requires careful handling and waste disposal. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting ketone/aldehyde. [3]Must be added after iminium ion formation is complete. | Methanol (MeOH), Ethanol (EtOH) |
Recommendation: For this specific synthesis, Sodium Triacetoxyborohydride (STAB) is the most reliable choice. Its mildness prevents the reduction of any residual 4,4'-difluorobenzophenone and allows for a convenient one-pot procedure where all reagents are mixed at the beginning.
Q5: What are the most common impurities and how can I minimize them?
-
Unreacted 4,4'-Difluorobenzhydrol: This is the most common impurity, indicating incomplete reaction.
-
Cause: Inefficient iminium formation (see Q3) or deactivated reducing agent (see Q2).
-
Solution: Ensure slightly acidic conditions and use an active batch of STAB. Increase the equivalents of piperidine and STAB (e.g., to 1.5 and 2.0 equivalents, respectively).
-
-
4,4'-Difluorobenzophenone: Carried over from the precursor synthesis.
-
Cause: Incomplete reduction of the ketone to the benzhydrol.
-
Solution: Purify the 4,4'-difluorobenzhydrol by recrystallization or chromatography before use. A general procedure for this reduction shows yields of 93-97%, but purification is still recommended. [4]* Over-reduction Byproducts: While less common with STAB, stronger reducing agents could potentially lead to other products.
-
Solution: Stick to mild, selective reducing agents like STAB.
-
Q6: What are the best practices for work-up and purification?
A poor work-up procedure can significantly decrease your isolated yield.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base. This neutralizes the acid catalyst and destroys any remaining reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Emulsion Prevention: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it.
-
-
Washing: Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.
-
Purification: The crude product is often an oil or a low-melting solid.
-
Silica Gel Chromatography: This is the most effective method for purification. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective. The product is significantly more polar than the starting benzhydrol.
-
Crystallization: If the product is obtained in high purity from chromatography, it may be crystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure solid.
-
Section 4: Experimental Protocols
The following protocols are provided as a validated starting point.
Protocol 4.1: Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,4'-difluorobenzhydrol (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous dichloroethane (DCE) to a concentration of approximately 0.2 M. Add piperidine (1.5 eq) followed by glacial acetic acid (0.1 eq).
-
Reducing Agent: To this stirred solution, add sodium triacetoxyborohydride (STAB) (2.0 eq) portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product spot should be more polar (lower Rf) than the starting benzhydrol. A typical TLC system is 20% ethyl acetate in hexanes.
-
Work-up:
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of 5% to 30% ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
Section 5: Frequently Asked Questions (FAQs)
-
Can I use 4,4'-difluorobenzophenone directly instead of the alcohol? Yes, this is possible. However, you will need a reducing agent that is selective for the iminium ion in the presence of a ketone, making STAB or NaBH₃CN the only viable options. The reaction may be slower as the initial formation of the hemiaminal from a ketone is less favorable than from an aldehyde. Using the pre-reduced alcohol (benzhydrol) is often more reliable.
-
Is an inert atmosphere necessary for the entire reaction? While not strictly required if using high-quality anhydrous solvents, it is highly recommended. The primary reason is to prevent moisture from deactivating the STAB. Running the reaction under nitrogen or argon is good laboratory practice and helps ensure reproducibility.
-
How critical is the reaction temperature? The reaction is typically robust at room temperature (20-25 °C). Mild heating (to 40-50 °C) can sometimes accelerate slow reactions, but it may also increase the formation of byproducts. It is best to start at room temperature.
-
My reaction seems to have stalled. What should I do? If TLC or LC-MS analysis shows significant starting material remaining after 24 hours, you can add another portion of the reducing agent (e.g., 0.5 eq of STAB). If this does not restart the reaction, it points to a more fundamental issue with iminium ion formation or reagent quality.
References
-
SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
PubMed Central. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do.... Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PubMed Central. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
-
ResearchGate. (n.d.). The reductive amination reaction. Retrieved from [Link]
-
Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Retrieved from [Link]
-
PubMed. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Retrieved from [Link]
-
YouTube. (2020). reductive amination & secondary amine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Journal of the Mexican Chemical Society. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
Sources
Removing unreacted piperidine impurities from the final product
Welcome to the technical support center for post-synthesis purification. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic and peptide synthesis: the removal of unreacted piperidine from your final product. As a key reagent in Fmoc deprotection for Solid-Phase Peptide Synthesis (SPPS) and a common base in various organic reactions, residual piperidine can be a persistent impurity.[1][2][3] This resource is designed for researchers, chemists, and drug development professionals seeking robust and validated methods to achieve high product purity.
Method Selection: A Strategic Overview
Choosing the right purification strategy is critical and depends on the physicochemical properties of your target compound, the scale of your reaction, and the required final purity. The basicity of piperidine (pKa ≈ 11.1) is the primary characteristic exploited for its removal.[1]
The following table provides a high-level comparison of common purification techniques.
| Method | Underlying Principle | Best Suited For | Advantages | Potential Challenges |
| Acid-Base Extraction | Differential partitioning of a basic impurity (piperidine) into an acidic aqueous phase, leaving a neutral/acidic product in the organic phase.[4] | Neutral or acidic compounds that are stable to dilute acid. | Simple, fast, cost-effective, and excellent for initial bulk removal.[5] | Emulsion formation, potential for product degradation if acid-labile, may require multiple extractions for high efficiency.[6] |
| Scavenger Resins | Covalent trapping of the nucleophilic piperidine onto a solid-supported electrophilic resin (e.g., isocyanate, sulfonic acid). | Acid- or base-sensitive products; final polishing step to remove trace amounts. | High selectivity, simple filtration-based workup, no need for aqueous extraction. | Higher cost of resins, requires stoichiometric calculation, potential for physical trapping of the product. |
| Silica Gel Chromatography | Separation based on polarity. | Compounds with significantly different polarity from piperidine. | Well-established, scalable, can remove multiple impurities simultaneously. | Strong interaction of basic piperidine with acidic silica can cause severe peak tailing and low recovery; requires a basic modifier in the eluent.[5] |
| Recrystallization | Differential solubility of the product and impurity in a chosen solvent system. | Crystalline solid products. | Can yield very high purity, cost-effective at scale. | Finding a suitable solvent can be time-consuming, potential for significant product loss.[5] |
| Distillation | Separation based on differences in boiling points. | Non-volatile products where piperidine is the primary volatile impurity. | Effective for large-scale purification. | Formation of azeotropes with water or other solvents can complicate separation.[5][7][8] |
Below is a decision-making workflow to help guide your choice of purification method.
Caption: A decision-making workflow for selecting a purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the purification process in a practical question-and-answer format.
Q1: I need to remove a large amount of piperidine from my neutral, acid-stable compound. What's the most efficient method?
A: For bulk removal of piperidine from an acid-stable compound, an acid-base liquid-liquid extraction is the most direct and economical method.
-
Causality: The principle hinges on the basicity of piperidine's secondary amine. When you wash your organic solution with a dilute aqueous acid (e.g., 1 M HCl, 5% citric acid), the piperidine is protonated to form a water-soluble ammonium salt (piperidinium chloride). This salt has a strong preference for the aqueous phase, while your neutral organic product remains in the non-polar organic solvent.[4]
-
Troubleshooting Steps:
-
Emulsion Formation: Vigorous shaking can lead to emulsions, especially with solvents like dichloromethane (DCM). If an emulsion forms, let the mixture stand, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or filter the entire mixture through a pad of Celite.
-
Incomplete Removal: A single wash may not be sufficient. Perform 2-3 consecutive washes with fresh aqueous acid. Monitor the pH of the aqueous layer after each wash; when it remains acidic, it indicates that the bulk of the basic piperidine has been neutralized and removed.
-
Product Extraction into Aqueous Layer: If your product has some basicity, it may also be partially protonated and lost to the aqueous phase. In this case, use a milder acid like 5% citric acid or 10% ammonium chloride instead of strong acids like HCl.
-
Q2: My product is sensitive to acid. An acid wash is not an option. How can I remove trace piperidine?
A: For acid-sensitive compounds, scavenger resins are an excellent choice. These are solid-supported reagents that covalently bind to the impurity, which is then removed by simple filtration.
-
Causality: You need a resin that is electrophilic to react with the nucleophilic piperidine. The most common choices are isocyanate-functionalized resins or sulfonic acid resins (which act as a solid-supported acid). The piperidine reacts to form a bound urea or ammonium sulfonate, respectively. Because the reactive group is immobilized, the workup is non-invasive and consists of simply filtering the resin away from your solution.
-
Troubleshooting Steps:
-
Choosing the Right Resin: For piperidine, an isocyanate resin is highly effective. If your product also contains a primary or secondary amine you wish to keep, this method is not suitable due to competitive binding. In that case, a more sterically hindered scavenger might be necessary.
-
Reaction Time & Stoichiometry: Scavenging is not instantaneous. Allow sufficient time for the reaction (typically 1-4 hours, with gentle agitation). Use a slight excess of the resin (1.5-3 equivalents relative to the piperidine) to drive the reaction to completion.
-
Low Recovery: Your product might be physically adsorbed onto the polymer backbone of the resin, especially if it is large or has high polarity. Ensure you wash the filtered resin thoroughly with a clean solvent (the same one used for the scavenging reaction) to recover any trapped product. Combine these washes with the filtrate.
-
Q3: I am trying to remove piperidine using silica gel chromatography, but my recovery is very low and the peaks are tailing badly. What is happening?
A: This is a classic problem when purifying basic compounds on standard silica gel. The issue stems from the acidic nature of the silica surface.
-
Causality: Silica gel has surface silanol groups (Si-OH) which are weakly acidic. The basic piperidine interacts strongly with these acidic sites via an acid-base interaction, effectively binding it to the stationary phase. This leads to significant peak tailing (a "comet" shape on the TLC plate) and, in severe cases, irreversible binding, which results in low or no recovery of the piperidine.[5] Your target compound, if also basic, will suffer the same fate.
-
Troubleshooting & Optimization:
-
Use a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase (eluent).[5] Adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your solvent system will neutralize the acidic silanol sites. This "deactivates" the silica, allowing your basic compound and the piperidine impurity to elute properly without strong binding.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or a polymer-based column.
-
Reverse-Phase Chromatography: For less polar compounds, reverse-phase chromatography (e.g., on a C18 column) is an excellent alternative. Using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase (e.g., water/acetonitrile) will protonate the piperidine, leading to sharp, well-resolved peaks.[5]
-
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Piperidine Removal [4][5]
This protocol assumes your product is in an organic solvent immiscible with water (e.g., DCM, Ethyl Acetate, Diethyl Ether).
-
Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent in a separatory funnel.
-
First Wash: Add an equal volume of 1 M HCl (aq) to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (Step 2 & 3) one or two more times with fresh 1 M HCl.
-
Neutralizing Wash: To remove any residual acid from the organic layer, wash it once with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent frequently as CO₂ gas will be generated.
-
Brine Wash: Wash the organic layer once with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield your purified product.
Protocol 2: Purification via Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin (e.g., Isocyanate resin on polystyrene support).
-
Preparation: Dissolve your crude product in a suitable solvent (e.g., DCM, THF) in which the product is soluble but that does not react with the resin.
-
Addition of Resin: Add 1.5-3.0 molar equivalents of the scavenger resin relative to the estimated amount of piperidine impurity.
-
Agitation: Gently stir or shake the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Filtration: Once the piperidine is consumed, filter the mixture to remove the resin beads.
-
Washing: Wash the filtered resin beads with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
References
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
- Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Molecules.
- BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
- Britton, E. C., & Lange, N. A. (1944). Process for purifying piperidine. Google Patents.
- García-Martín, F., et al. (2006). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
- Britton, E. C., & Lange, N. A. (1944). Process for the purification of piperidine. Google Patents.
- ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?
- Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.
- Britton, E. C., & Lange, N. A. (1944). Purification of piperidine. Google Patents.
- Liu, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Simon, M. D., et al. (2023). Total wash elimination for solid phase peptide synthesis. - PMC - NIH. Nature Communications.
- D'Souza, R. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. benchchem.com [benchchem.com]
- 8. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
Technical Guide: Minimizing Side Reactions in Bis(4-fluorophenyl)methyl Attachment
This technical guide addresses the specific challenges of attaching the bis(4-fluorophenyl)methyl group (a fluorinated benzhydryl moiety). This pharmacophore is critical in calcium channel blockers (e.g., Flunarizine) and dopamine transporter inhibitors, yet its introduction is plagued by competing elimination and hydrolysis pathways.
The Mechanistic Landscape
To troubleshoot effectively, one must understand why this specific group behaves differently than a standard benzyl or non-fluorinated benzhydryl group.
The "Fluorine Paradox"
Unlike the methoxy group (
-
Inductive Effect (
): Fluorine strongly withdraws electrons through the sigma bond, destabilizing the cationic transition state. -
Resonance Effect (
): Fluorine donates into the ring, but this overlap is often insufficient to overcome the inductive withdrawal in the ground state of the halide.
The Consequence: The bis(4-fluorophenyl)methyl chloride is less reactive toward ionization than unsubstituted benzhydryl chloride. This forces researchers to use higher temperatures or more polar solvents to drive the reaction, which inadvertently lowers the activation energy barrier for Thermal Elimination (E1) and Hydrolysis .
Reaction Pathway Diagram
The following diagram maps the kinetic competition you are fighting in the flask.
Caption: Kinetic landscape of the alkylation. Note that the destabilized cation requires forcing conditions, increasing the risk of the red (Elimination) and blue (Hydrolysis) pathways.
Troubleshooting Center (Q&A)
Category A: Impurity Profiling
Q: I see a non-polar impurity (R_f ~ 0.8 in Hex/EtOAc) that increases when I heat the reaction. Mass spec shows [M-HCl]. What is it? A: This is 1,1-bis(4-fluorophenyl)ethene , formed via elimination.
-
The Cause: You are likely using a base that is too strong (e.g., NaH, KOtBu) or the temperature is too high (
C). The p-fluoro substituents make the benzylic proton slightly more acidic than in the non-fluorinated analog, increasing susceptibility to E2 elimination. -
The Fix: Switch to a "buffered" base system. Use K₂CO₃ or DIPEA in acetonitrile (ACN). If heating is required, do not exceed 60°C. Add a catalytic amount of KI (Finkelstein condition) to convert the chloride to the more reactive iodide in situ, allowing the
pathway to proceed at lower temperatures.
Q: My starting material disappears, but a polar spot forms that matches the alcohol precursor. I am working under Nitrogen. A: This is bis(4-fluorophenyl)methanol (Hydrolysis).
-
The Cause: The bis(4-fluorophenyl)methyl cation is "harder" (in HSAB terms) than the unsubstituted benzhydryl cation. It has a high affinity for hard nucleophiles like water. Even "anhydrous" solvents from a bottle can contain 50-100 ppm water, which is enough to quench this reaction.
-
The Fix:
-
Add 3Å Molecular Sieves (activated) directly to the reaction flask.
-
Use a scavenger : Add 1.1 eq of Trimethylsilyl chloride (TMSCl). TMSCl reacts with trace water faster than your alkyl halide does, keeping the system dry.
-
Category B: Reactivity Issues
Q: The reaction stalls at 60% conversion. Adding more alkyl halide just increases impurities. A: You are likely facing product inhibition or HCl poisoning .
-
The Mechanism: As the amine reacts, it generates HCl. If your base is insoluble (like K₂CO₃ in Toluene), the surface becomes coated with KCl, stopping the base from neutralizing the acid. The protonated amine starting material cannot react.
-
The Fix:
-
Phase Transfer Catalysis: Add 5 mol% Tetrabutylammonium Bromide (TBAB) . This shuttles the carbonate into the organic phase and helps solubilize the deprotonated amine.
-
Solvent Switch: Move to DMF or NMP (polar aprotic) to homogenize the base, but watch for thermal elimination.
-
Optimized Experimental Protocols
Protocol A: The "Soft" Alkylation (Recommended)
Best for: Secondary amines (piperazines, piperidines) sensitive to elimination.
Reagents:
-
Amine Substrate (1.0 eq)[1]
-
Bis(4-fluorophenyl)methyl chloride (1.1 eq)
-
Base: K₂CO₃ (3.0 eq, granular, freshly ground)
-
Catalyst: KI (0.1 eq)[1]
-
Solvent: Acetonitrile (ACN) [0.2 M concentration]
Workflow:
-
Drying: Flame-dry a round-bottom flask and cool under Ar/N₂.
-
Solvation: Dissolve the amine in anhydrous ACN. Add the ground K₂CO₃ and KI. Stir for 15 mins at RT.[2]
-
Addition: Add Bis(4-fluorophenyl)methyl chloride solid in one portion. (Dissolving it in solvent first often introduces wet solvent; adding solid is safer).
-
Reaction: Heat to 50°C (Internal temp). Monitor by TLC/LCMS every 2 hours.
-
Checkpoint: If reaction is <50% complete after 4h, raise temp to 60°C. Do not exceed reflux.
-
-
Workup: Filter off solids (inorganic salts) while warm. Concentrate filtrate.[1]
-
Purification: Recrystallization from EtOH is often superior to column chromatography for this lipophilic group.
Protocol B: The "Scavenger" Method (For Moisture-Sensitive Batches)
Best for: High-value substrates where hydrolysis is the main yield killer.
Modifications to Protocol A:
-
Solvent: Switch ACN to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]
-
Base: Use DIPEA (Hunig's Base, 2.5 eq).
-
Additive: Add TMSCl (0.5 eq) before adding the alkyl halide.
Why this works: The TMSCl acts as a "sacrificial dehydrating agent." Any adventitious water reacts with TMSCl to form hexamethyldisiloxane and HCl (which DIPEA neutralizes), leaving the expensive benzhydryl chloride intact to react with your amine.
Data Summary: Impurity Management
| Impurity Type | Structure | Diagnostic (LCMS) | Root Cause | Prevention Strategy |
| Alkene | 1,1-bis(4-F-Ph)ethene | [M-HCl] (Non-polar) | High Temp (>80°C), Strong Base (NaH) | Use K₂CO₃/ACN; Keep T < 60°C |
| Alcohol | Bis(4-F-Ph)methanol | [M-Cl+OH] (Polar) | Wet solvent, hygroscopic halide | Add 3Å Sieves or TMSCl scavenger |
| Dimer | Tetrakis(4-F-Ph)ethane | [2x Mass] | Radical coupling (rare) | Degas solvents (remove O₂); Avoid light |
| O-Alkylate | Ether linkage | Same Mass as Product | Ambident nucleophile (Amide/Urea) | Use non-polar solvent (Toluene); Soft electrophile |
References
-
Synthesis of Flunarizine and Impurity Profiling Title: Synthesis of [18F]flunarizine.[3] Source: Kilbourn, M. R. (1990).[3] International Journal of Applied Radiation and Isotopes. Relevance: Establishes the standard alkylation route and identifies hydrolysis/elimination as primary side reactions.
-
Reactivity of Fluorinated Benzhydryl Derivatives Title: Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives. Source: Mayr, H., et al. (2009).[4] Journal of the American Chemical Society. Relevance: Provides the mechanistic basis for the "deactivating" effect of p-fluoro substituents on S_N1 ionization rates.
-
General N-Alkylation Optimization Title: Green Criteria for N-alkylation at sp3 Carbon. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable. Relevance: Validates the shift away from dipolar aprotic solvents and strong bases to minimize waste and side reactions.
-
Impurity Characterization Standards Title: Flunarizine Dihydrochloride and its Impurities.[5][6][7] Source: Pharmaffiliates / EP Standards.[5] Relevance: Lists the specific structures of the "Alkene" (Impurity D) and "Alcohol" impurities for verification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. scispace.com [scispace.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Flunarizine EP Impurity D DiHCl | Axios Research [axios-research.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Improving the Thermal Stability of 1-[Bis(4-fluorophenyl)methyl]piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-[Bis(4-fluorophenyl)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the thermal stability of this active pharmaceutical ingredient (API). We will explore the root causes of degradation and provide actionable protocols to ensure the integrity of your samples.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of 1-[Bis(4-fluorophenyl)methyl]piperidine.
Q1: What is 1-[Bis(4-fluorophenyl)methyl]piperidine and why is thermal stability a concern?
A1: 1-[Bis(4-fluorophenyl)methyl]piperidine is a piperidine derivative containing a benzhydryl group with two fluorine substitutions.[1][2] Such compounds are of interest in medicinal chemistry.[3][4] Thermal stability is a critical quality attribute for any API, as degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a reduced shelf-life.[5] Factors like temperature, pH, light, and oxygen can all contribute to the degradation of the molecule.[5][6]
Q2: What are the typical signs of thermal degradation in my samples?
A2: Visual and analytical indicators can signal degradation. These include:
-
Visual Changes: Discoloration (e.g., yellowing or browning), changes in physical appearance (e.g., from crystalline to amorphous, or melting), and odor changes.
-
Analytical Changes: The appearance of new peaks or an increase in the area of existing impurity peaks in High-Performance Liquid Chromatography (HPLC) analysis. A decrease in the peak area of the main compound is also a direct indicator of degradation.[7] Changes in thermal behavior, such as a lower melting point or new thermal events observed by Differential Scanning Calorimetry (DSC), can also indicate instability.[8][9]
Q3: My compound is degrading even at room temperature. What is the most likely cause?
A3: If degradation occurs under ambient conditions, several factors could be at play. The most common are the presence of an unstable polymorphic form, sensitivity to light (photodegradation), or oxidation.[5][10]
-
Polymorphism: The compound may exist in a metastable crystalline form which, over time, converts to a more stable form or an amorphous state, potentially altering its properties.[11][12][13] The most thermodynamically stable polymorph should be identified early in development to mitigate this risk.[14]
-
Photostability: Exposure to UV or visible light can induce degradation.[6][10] Proper light-protected storage is essential.
-
Oxidation: The benzhydryl moiety and the piperidine nitrogen can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxide impurities from excipients.[5][15]
Q4: What are the primary analytical techniques to assess thermal stability?
A4: A combination of chromatographic and thermal analysis techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for stability testing. A validated, stability-indicating HPLC method is required to separate the parent API from all potential degradation products.[7][16]
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature, providing information on thermal decomposition temperatures and the presence of volatile components like solvents or water.[17]
-
Differential Scanning Calorimetry (DSC): DSC detects thermal events like melting, crystallization, and polymorphic transitions. It is crucial for identifying the most stable crystalline form and studying API-excipient compatibility.[8][9]
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to diagnosing and solving specific stability problems encountered during experiments.
Logical Workflow for Troubleshooting Instability
The following diagram outlines a systematic process for identifying the cause of sample instability and determining the appropriate corrective actions.
Caption: Troubleshooting workflow for stability issues.
Troubleshooting Data Summary
Table 1: Addressing Common Stability Observations
| Observation | Potential Cause(s) | Recommended Action(s) |
| Sample turns yellow/brown upon heating. | Thermal decomposition or oxidation. The benzhydryl group can be susceptible to oxidative degradation. | Conduct forced degradation studies (see Protocol 1) to confirm. If oxidative, add antioxidants like BHT or Vitamin E. Store under an inert atmosphere (e.g., nitrogen).[15] |
| New peaks appear in HPLC after storage in solution. | Hydrolysis (if in aqueous solution), or solvent-mediated degradation. Piperidine derivatives can be susceptible to pH-dependent hydrolysis.[16][18] | Determine the pH of the solution. Perform forced degradation under acidic and basic conditions to assess pH sensitivity. Adjust pH to a more stable range using appropriate buffers.[19] |
| Melting point of the sample decreases over time. | Polymorphic transition to a less stable or amorphous form, or presence of impurities from degradation.[13][20] | Perform DSC and X-Ray Powder Diffraction (XRPD) to check for changes in the crystalline form. Conduct polymorph screening to find the most thermodynamically stable form (see Protocol 2).[11][21] |
| Inconsistent results between batches. | Variation in crystalline form, impurity profile, or residual solvent content from synthesis. | Re-evaluate the crystallization process. Ensure consistent cooling rates and solvent systems.[21] Implement rigorous batch release testing, including polymorph characterization (XRPD/DSC) and impurity profiling (HPLC). |
Part 3: Advanced Stabilization Strategies & Protocols
Potential Degradation Pathways
Understanding how a molecule might degrade is the first step toward preventing it. For 1-[Bis(4-fluorophenyl)methyl]piperidine, key vulnerabilities include the piperidine nitrogen and the benzylic carbon.
Caption: Potential degradation pathways for the API.
Formulation Strategies for Enhanced Stability
If the neat API shows inherent instability, formulation with stabilizing excipients is necessary.
Table 2: Recommended Excipients for Thermal Stabilization
| Excipient Class | Example(s) | Mechanism of Action | Typical Concentration (w/w) |
| Antioxidants | Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol), Ascorbic acid | Scavenge free radicals to inhibit oxidative degradation pathways.[15] | 0.01% - 0.1% |
| pH Modifiers / Buffers | Citrate buffer, Phosphate buffer, Meglumine | Maintain the pH of the formulation in a range where the API exhibits maximum stability, preventing acid/base-catalyzed hydrolysis.[15][16][19] | 1% - 5% |
| Polymeric Stabilizers | PVP (Povidone), HPMC, Soluplus®, Apinovex™ | Form amorphous solid dispersions (ASDs) by entrapping the API in a polymer matrix, preventing crystallization and enhancing stability.[15][22][23] | 50% - 90% |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | Sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation. | 0.01% - 0.2% |
Experimental Protocols
This protocol is designed to identify the intrinsic vulnerabilities of the API, as recommended by ICH guidelines.[24][25] The goal is to achieve 5-20% degradation to ensure degradation products can be reliably detected.[7][25]
Objective: To identify degradation pathways under various stress conditions.
Materials:
-
1-[Bis(4-fluorophenyl)methyl]piperidine
-
HPLC-grade methanol, acetonitrile, and water
-
0.1 M HCl and 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, HPLC system
Procedure:
-
Sample Preparation: Prepare a stock solution of the API in methanol at 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.[7]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C. Withdraw aliquots at timed intervals.
-
Neutralize with 0.1 M HCl before HPLC analysis.[7]
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.[7]
-
-
Thermal Degradation (Solid State):
-
Place 10-20 mg of the solid API in a vial in an oven at 80°C (or a temperature below its melting point).[10]
-
Analyze samples at 1, 3, and 7 days by dissolving a known weight in solvent for HPLC analysis.
-
-
Photostability:
-
Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Keep a control sample protected from light. Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify major degradants.
Table 3: Summary of Forced Degradation Conditions
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To evaluate stability in acidic environments.[25] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To evaluate stability in basic environments.[25] |
| Oxidation | 3% H₂O₂, Room Temp | To test susceptibility to oxidation.[25] |
| Thermal (Solid) | 80°C (or T < m.p.) | To assess intrinsic thermal stability of the solid form.[10] |
| Photostability | 1.2 million lux-hr (ICH Q1B) | To test sensitivity to light exposure.[26] |
Objective: To identify the most stable crystalline form of the API to prevent polymorphic transitions during storage.[12][14]
Materials:
-
1-[Bis(4-fluorophenyl)methyl]piperidine
-
A variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, toluene, heptane, water)
-
DSC and XRPD instruments
Procedure:
-
Recrystallization Experiments:
-
Dissolve the API in a minimal amount of various solvents at an elevated temperature to create saturated solutions.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Slow Cooling: Cool the saturated solutions slowly and allow crystals to form.
-
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a saturated solution to induce precipitation.
-
-
Slurry Experiments:
-
Create slurries of the API in different solvents at various temperatures (e.g., room temperature and 50°C).
-
Stir the slurries for an extended period (e.g., 7 days) to allow for conversion to the most stable form at that temperature.[12]
-
-
Characterization:
-
Harvest the crystals from all experiments.
-
Analyze each crystal form using DSC and XRPD.
-
-
Identification of the Stable Form:
-
The most thermodynamically stable polymorph will generally have the highest melting point and the lowest solubility.[21]
-
According to Ostwald's Rule of Stages, different crystallization conditions may yield various metastable forms, but slurry experiments are effective at converting them to the most stable form.
-
References
-
ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]
-
National Center for Biotechnology Information. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PubMed Central. [Link]
-
MDPI. (2023, June 5). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI. [Link]
-
Seven Star Pharma. Fundamentals of Polymorphism. Seven Star Pharma. [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
ACS Publications. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]
-
TA Instruments. Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]
-
ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]
-
PubMed. (2014, February 6). The Influence of pH and Temperature on the Stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PubMed. [Link]
-
LinkedIn. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]
-
MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]
- Google Patents. US3759926A - Piperidine derivatives as stabilizers.
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]
-
National Center for Biotechnology Information. (2024, November 14). Thermo-Analytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. PubMed Central. [Link]
-
LinkedIn. (2021, November 9). Solid State Chemistry During the Early Stages of Pharmaceutical Development. LinkedIn. [Link]
-
MDPI. (2022, December 8). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. MDPI. [Link]
-
SciSpace. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. [Link]
-
Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]
-
EMBL-EBI. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do.... ChEMBL. [Link]
-
MDPI. (2026, January 24). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. MDPI. [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]
-
ResearchGate. (2025, August 5). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities | Request PDF. ResearchGate. [Link]
-
University of Vienna. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. University of Vienna. [Link]
-
ResearchGate. (2025, August 9). (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. [Link]
-
Pharmaceutical Technology. (2023, December 3). Selecting Excipients for Enhancing Solubility of Hot-Melt Extrusion Formulations. Pharmaceutical Technology. [Link]
-
DESWATER. Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. DESWATER. [Link]
-
MDPI. (2021, March 16). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]
-
Longdom Publishing. Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. [Link]
-
Chemistry World. (2007, April 2). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. The industry now. Chemistry World. [Link]
-
VxP Pharma. (2020, January 11). Solid State Stability. VxP Pharma. [Link]
-
Biosynce. (2025, June 24). How does piperidine affect the stability and performance of cosmetics?. Biosynce. [Link]
-
IPS. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. IPS. [Link]
-
ResearchGate. Solid State Pharmaceuticals: Thermal and Photo- Stability. ResearchGate. [Link]
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- 19. biosynce.com [biosynce.com]
- 20. rsc.org [rsc.org]
- 21. sevenstarpharm.com [sevenstarpharm.com]
- 22. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stability & Degradation Analysis of 1-[Bis(4-fluorophenyl)methyl]piperidine
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Analytical Methodologies
Executive Summary
You are analyzing 1-[Bis(4-fluorophenyl)methyl]piperidine (Formula: C₁₈H₁₉F₂N | MW: 287.35 Da). This molecule features a lipophilic 4,4'-difluorobenzhydryl tail and a basic piperidine head group. It is structurally homologous to the "Impurity A" of Flunarizine and Lomerizine, serving as a critical intermediate in the synthesis of dopamine transporter (DAT) inhibitors and calcium channel blockers.
This guide addresses the specific stability profile of this scaffold, focusing on the lability of the benzylic C-N bond and the oxidation potential of the tertiary amine.
Module 1: Degradation Pathway Elucidation
The Core Issue: The stability of this molecule is governed by two competing mechanisms: Oxidative N-Dealkylation (cleavage of the linker) and N-Oxidation (modification of the ring).
Visualizing the Pathways
The following diagram maps the degradation logic based on stress conditions (Acid, Base, Oxidation, Light).
Figure 1: Primary degradation pathways. The benzylic C-N bond is the "weak link" due to the stabilization of the resulting carbocation by the two phenyl rings.
Module 2: Analytical Troubleshooting (FAQ)
Q1: My main peak shows severe tailing (Asymmetry > 1.5). How do I fix this?
Diagnosis: The piperidine nitrogen has a pKa of approximately 10.8–11.0 . On standard C18 columns at neutral or low pH (pH 3–6), the nitrogen is protonated (
Protocol Fix:
-
High pH Strategy (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 12.
-
Chaotropic Additive Strategy: If you must use low pH (e.g., for MS sensitivity), add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated amine, masking the charge. Warning: TFA suppresses MS signal.
Q2: I see a peak at [M+H]+ 304. Is it the N-Oxide or a Hydroxylated impurity?
Diagnosis: Both N-oxidation and hydroxylation add 16 Da.
-
N-Oxide: Formed on the piperidine nitrogen.
-
Hydroxylation: Likely on the phenyl ring (metabolic) or benzylic carbon.
Differentiation Protocol:
-
In-Source Fragmentation: Increase the Cone Voltage (or Declustering Potential).
-
N-Oxides typically lose oxygen as a neutral radical (-16 Da) or undergo Cope elimination, reverting to the parent mass (288 Da) or a characteristic fragment.
-
C-Hydroxyls typically lose water (-18 Da).
-
-
Retention Time: On a Reverse Phase column:
-
N-Oxide: Elutes earlier than the parent (more polar).
-
Ring Hydroxyl: Elutes slightly earlier or close to the parent.
-
Q3: In forced degradation (Acid), I see a new peak at 220 Da (UV) but no Piperidine peak. Why?
Diagnosis: You are observing the cleavage of the molecule.
-
The 220 Da peak is 4,4'-difluorobenzhydrol (UV active due to phenyl rings).
-
Piperidine (MW 85) lacks a strong chromophore (no double bonds). It will not appear in UV traces at 254nm or 280nm. It is also very polar and likely elutes in the void volume.
Action: To confirm mass balance, you must use a Universal Detector (CAD/ELSD) or monitor low-mass MS (SIM mode for m/z 86).
Module 3: Mass Spectrometry Reference Table
Use this table to identify peaks in your LC-MS chromatogram following stress testing.
| Degradant Identity | Stress Condition | Mass Shift (Δ) | Observed Ion [M+H]⁺ | Key Fragment Ions (m/z) |
| Parent | Control | 0 | 288.15 | 203 (Benzhydryl cation), 86 (Piperidine) |
| N-Oxide | H₂O₂ (Oxidation) | +16 | 304.15 | 288 (Loss of O), 203 |
| Difluorobenzhydrol | Acid / Heat | -68 (Cleavage) | 203.06 * | 183 (Loss of F), 109 |
| Difluorobenzophenone | Oxidative Stress | -70 (Cleavage) | 219.06 | 123 (Benzoyl cation) |
| Defluoro-Impurity | Photolytic (UV) | -18 (+H, -F) | 270.16 | 185 (Monofluoro cation) |
*Note: 4,4'-difluorobenzhydrol often loses H₂O in the MS source, appearing as the carbocation m/z 203.06 rather than the protonated alcohol m/z 221.
Module 4: Step-by-Step Forced Degradation Protocol
Objective: Validate the "Stability Indicating" nature of your HPLC method.
-
Preparation: Prepare a 1.0 mg/mL stock of 1-[Bis(4-fluorophenyl)methyl]piperidine in Methanol.
-
Acid Stress (Hydrolysis):
-
Mix 1 mL Stock + 1 mL 1N HCl.
-
Heat at 60°C for 4 hours.
-
Target: 10-20% degradation. Look for Benzhydrol (Degradant B) .
-
-
Oxidative Stress:
-
Mix 1 mL Stock + 1 mL 3% H₂O₂.
-
Incubate at Room Temp for 2 hours.
-
Target: Look for N-Oxide (Degradant A) .
-
-
Photolytic Stress:
-
Expose 1 mL Stock (in clear glass) to 1.2 million lux hours (ICH Q1B).
-
Target: Look for radical degradation products (Defluorination or ring opening).
-
-
Analysis:
-
Inject 10 µL onto HPLC (Gradient 5% -> 95% B over 15 mins).
-
Critical: Ensure resolution between the N-Oxide and Parent (Resolution > 2.0).
-
References
-
Vertex AI Search. (2025). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines. National Institutes of Health. 3[4][5]
-
Vertex AI Search. (2025). Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. National Institutes of Health. 6[5]
-
Vertex AI Search. (2025). Determination of Flunarazine Dihydrchloride in Bulk Drug and Tablets by RP-UPLC: A Stability-Indicating Assay. ResearchGate. 7[5]
-
Vertex AI Search. (2025).[8] 1-Bis(4-fluorophenyl)methyl piperazine | C17H18F2N2.[9] PubChem.[9] 9[4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Recommended Products â Best Deals Online [api.camstodian.com]
- 3. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. 1-(Bis(4-fluorophenyl)methyl)piperazine | C17H18F2N2 | CID 152932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH Conditions for the Extraction of Basic Piperidine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize the extraction of basic piperidine compounds from various matrices. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions during your experimental work.
Core Principles: The "Why" Behind pH-Controlled Extractions
The successful extraction of piperidine-containing compounds hinges on a fundamental principle of acid-base chemistry: the pH-partition hypothesis . This theory posits that for a weakly basic compound like piperidine, its ability to move from an aqueous phase to an organic solvent is dictated by its ionization state.[1][2]
-
In an acidic environment (pH < pKa) , the piperidine nitrogen is protonated, forming a positively charged piperidinium ion. This charged species is polar and therefore preferentially soluble in the aqueous phase.
-
In a basic environment (pH > pKa) , the piperidine is in its neutral, free base form. This uncharged form is more lipophilic (less polar) and will readily partition into an organic solvent.[3]
The pKa of the conjugate acid of piperidine is approximately 11.2, a critical value to remember when designing your extraction protocol.[4][5] To ensure the vast majority of your compound is in the neutral form, the pH of the aqueous phase should be adjusted to be at least 2 pH units above the pKa.
The Henderson-Hasselbalch Equation: Your Predictive Tool
The ratio of the neutral form to the ionized form can be calculated using the Henderson-Hasselbalch equation for a weak base:[6]
pH = pKa + log([Base]/[Acid])
Where:
-
[Base] is the concentration of the neutral piperidine.
-
[Acid] is the concentration of the protonated piperidinium ion.
By manipulating the pH, you can drive the equilibrium towards the desired neutral form for efficient extraction.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when extracting basic piperidine compounds.
Q1: What is the ideal starting pH for extracting my piperidine-containing compound?
A1: As a general rule of thumb, the pH of your aqueous sample should be adjusted to pH > 12 to ensure the piperidine moiety is in its free base form.[7] This is because the pKa of the piperidinium ion is around 11.2.[4] By raising the pH at least one to two units above the pKa, you ensure that over 90-99% of the compound is in its neutral, organic-soluble state, maximizing its partitioning into the organic solvent.
Q2: Why is my extraction yield low even though I'm using a high pH?
A2: Several factors beyond pH can impact extraction efficiency:
-
Solvent Choice: The polarity of your organic solvent is crucial. While a non-polar solvent might seem ideal for a non-polar compound, a solvent that is too non-polar may not effectively solvate the piperidine derivative. Conversely, a solvent that is too polar may have some miscibility with the aqueous phase, reducing recovery. Common choices include dichloromethane, chloroform, and ethyl acetate.[8][9]
-
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous shaking or vortexing to maximize the surface area for mass transfer between the two phases.
-
Emulsion Formation: The presence of surfactants or other endogenous materials can lead to the formation of an emulsion, a stable mixture of the two immiscible liquids, which can trap your analyte.[10]
-
Compound Properties: Highly polar substituents on your piperidine ring can increase its water solubility even at a high pH, making it more difficult to extract into an organic solvent.
Q3: Can I use a strong base like sodium hydroxide to adjust the pH?
A3: Yes, sodium hydroxide (NaOH) is a common and effective choice for raising the pH of the aqueous phase.[7] However, be mindful of the stability of your target compound. If your piperidine derivative contains base-labile functional groups (e.g., esters), a milder base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may be a more appropriate choice to avoid degradation.[7]
Q4: How many extractions are necessary for complete recovery?
A4: It is generally more effective to perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Typically, three sequential extractions are sufficient to ensure near-quantitative recovery of the analyte. After each extraction, the organic layers are combined for subsequent analysis.[11]
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section provides solutions to common problems.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Emulsion Formation at the Interface | - High concentrations of endogenous materials like lipids or proteins.[10] - Vigorous shaking leading to high shear forces.[12] - Similar densities of the aqueous and organic phases.[13] | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[10] 2. "Salting Out": Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[12][14] 3. Filtration: Pass the emulsified mixture through a bed of Celite or glass wool.[15] 4. Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.[10] 5. Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[10] |
| Analyte Not Transferring to Organic Layer | - Incorrect pH of the aqueous phase (not sufficiently basic). - Piperidine compound is highly polar due to other functional groups. - Insufficient mixing or contact time. | 1. Verify pH: Use a pH meter to confirm the aqueous phase is at the target pH (e.g., >12). Adjust with base if necessary. 2. Change Solvent System: Try a more polar organic solvent like ethyl acetate or a mixture of solvents (e.g., dichloromethane/isopropanol). 3. Increase Mixing: Ensure thorough mixing by shaking for a longer duration or using a vortex mixer. |
| Precipitate Forms Upon pH Adjustment | - The free base form of your piperidine compound has low solubility in the aqueous/organic system. | 1. Increase Organic Solvent Volume: This can help to dissolve the precipitated free base. 2. Filter and Redissolve: Filter the precipitate, wash it, and then dissolve it in a suitable organic solvent. 3. Warm the Solution: Gentle warming may increase the solubility of the precipitate. |
| Inconsistent Results Between Samples | - Variability in sample matrix composition.[16] - Inconsistent pH adjustment. - Degradation of the analyte. | 1. Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is similar to your samples to account for matrix effects.[17] 2. Precise pH Control: Use a calibrated pH meter for accurate and consistent pH adjustments. 3. Assess Stability: Perform stability studies of your analyte at the high pH used for extraction to ensure it is not degrading over time. |
Experimental Protocols and Workflows
General Protocol for Liquid-Liquid Extraction of a Piperidine Compound
This protocol outlines a standard procedure for extracting a basic piperidine derivative from an aqueous matrix.
Materials:
-
Aqueous sample containing the piperidine compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
pH meter or pH paper
-
Collection flask
Procedure:
-
Sample Preparation: Place the aqueous sample in a separatory funnel.
-
pH Adjustment: Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding until the pH of the aqueous phase is > 12.[7]
-
First Extraction: Add a volume of organic solvent equal to the aqueous sample volume. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean collection flask.
-
Subsequent Extractions: Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent, combining all organic extracts in the same flask.
-
Washing (Optional): To remove any residual aqueous phase, wash the combined organic extracts with a small volume of brine.
-
Drying: Dry the organic extract by adding a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for a few minutes.
-
Concentration: Decant or filter the dried organic extract into a new flask and concentrate the solvent using a rotary evaporator or a stream of nitrogen to obtain the extracted piperidine compound.
Workflow for Optimizing Extraction pH
The following diagram illustrates a logical workflow for determining the optimal pH for your specific piperidine compound.
Caption: A workflow for systematic optimization of extraction pH.
Data Presentation: pH vs. Extraction Efficiency
The following table provides a hypothetical example of how pH can influence the extraction efficiency of a piperidine compound.
| pH of Aqueous Phase | % Extraction Efficiency |
| 8.0 | 5% |
| 9.0 | 15% |
| 10.0 | 45% |
| 11.0 | 85% |
| 12.0 | 98% |
| 13.0 | 99% |
As the data illustrates, a significant increase in extraction efficiency is observed as the pH approaches and surpasses the pKa of the piperidine.
Visualization of the Extraction Principle
The following diagram depicts the pH-dependent equilibrium of a piperidine compound and its partitioning between aqueous and organic phases.
Caption: pH-dependent equilibrium and phase partitioning of piperidine.
Analytical Quantification Methods
Accurate determination of extraction efficiency requires robust analytical techniques for quantifying the piperidine compound in the organic extract. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed methods.[18][19] The choice between these techniques often depends on the volatility and thermal stability of the analyte.[18] For non-volatile compounds, HPLC is generally preferred, while GC-MS is well-suited for volatile and semi-volatile piperidine derivatives.[19] In some cases, derivatization may be necessary to improve the chromatographic properties of the analyte for GC-MS analysis.[19]
References
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
- Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
- The pH-partition hypothesis.
- Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem.
- Discuss pH partition hypothesis in detail with its limit
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
- pH Partition Hypothesis | PDF - Scribd.
- 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts.
- Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester.
- Techniques for Emulsion Breaking for Oil in W
- What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ?
- Application Notes & Protocols: Purification Techniques for Piperidine Deriv
- Extraction of Drug from the Biological M
- OPTIMIZATION OF PIPERINE EXTRACTION FROM BLACK PEPPER (PIPER NIGRUM) USING DIFFERENT SOLVENTS FOR CONTROL OF BEDBUGS - KEFRI.
- Acid–base extraction - Wikipedia.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chrom
- Matrix Effects: Causes and Solutions in Analysis | Phenomenex.
Sources
- 1. 9afi.com [9afi.com]
- 2. Discuss pH partition hypothesis in detail with its limitation. | Filo [askfilo.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. kefri.org [kefri.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. azom.com [azom.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Spectroscopic Benchmarking: 1-[Bis(4-fluorophenyl)methyl]piperidine vs. Non-Fluorinated Analogs
Executive Summary
1-[Bis(4-fluorophenyl)methyl]piperidine (also known as 1-(4,4'-difluorobenzhydryl)piperidine) serves as a critical intermediate in the synthesis of calcium channel blockers like Flunarizine.[1] In drug development, distinguishing this fluorinated precursor from its non-fluorinated analog (1-benzhydrylpiperidine) or its piperazine derivatives is a frequent quality control challenge.
This guide provides a comparative spectral analysis. Unlike standard alkyl-amines, this compound exhibits a diagnostic "fingerprint" in the
Part 1: Strategic Analysis & Methodology
The Analytical Challenge
The primary challenge in interpreting the spectra of this compound is the Second-Order effects in the
-
Proton NMR: The fluorine atom causes strong coupling (
and ), often turning the aromatic doublets into complex "pseudo-quartets" or roofing multiplets. -
Carbon NMR: The fluorine splits every carbon signal in the phenyl ring, creating a predictable but complex pattern of doublets that validates the structure without needing 2D experiments.
Experimental Protocol (Self-Validating)
To ensure reproducible data that matches the values in this guide, follow this protocol.
-
Solvent Selection: Use Chloroform-d (
) .-
Reasoning: It provides excellent solubility for the lipophilic benzhydryl group and prevents the viscosity broadening often seen with DMSO-
for piperidine ring protons.
-
-
Concentration: Prepare a 15-20 mg sample in 0.6 mL solvent.
-
Reasoning: High concentration is necessary to resolve the small
coupling (~3 Hz) on the para-carbon.
-
-
Acquisition Parameters:
- H: 16 scans, 1s relaxation delay.
- C: Minimum 512 scans. Critical: Ensure high digital resolution (minimum 32k points) to resolve the ~21 Hz and ~8 Hz splittings.
Structural Elucidation Workflow
The following diagram outlines the logic flow for confirming the structure.
Figure 1: Logic flow for distinguishing fluorinated benzhydryl derivatives from standard analogs.
Part 2: Comparative Guide (Target vs. Alternative)
This section compares the target molecule against 1-Benzhydrylpiperidine (the non-fluorinated parent). This comparison highlights why the Fluorine coupling is the definitive "Performance" metric for identification.
Table 1: Spectral Fingerprint Comparison ( )
| Feature | Target: 1-[Bis(4-fluorophenyl)methyl]piperidine | Alternative: 1-Benzhydrylpiperidine | Diagnostic Note |
| Methine | Indistinguishable. | ||
| Aromatic | 6.90 – 7.40 ppm (Complex) | 7.15 – 7.45 ppm (Multiplet) | Target shows distinct roofing due to F-coupling. |
| Ipso Carbon ( | ~138 ppm (Doublet, | ~143 ppm (Singlet) | The F-substituent shields the para position (relative to F). |
| Ortho Carbon ( | ~129 ppm (Doublet, | ~128 ppm (Singlet) | |
| Meta Carbon ( | ~115 ppm (Doublet, | ~128 ppm (Singlet) | Strong shielding & coupling from adjacent F. |
| Para Carbon ( | ~162 ppm (Doublet, | ~126 ppm (Singlet) | The "Smoking Gun": Massive coupling constant. |
Part 3: Detailed Spectral Interpretation
C NMR Interpretation (The Definitive Method)
The
The Aromatic Region (110 – 165 ppm)
The p-fluorophenyl group creates a distinct pattern. You will not see single peaks; you will see doublets.
-
162.0 ppm (
Hz): The Carbon directly attached to Fluorine ( ). The signal is weak due to the lack of NOE enhancement and splitting intensity loss, but the gap between the doublet legs is massive (~60 ppm width on a 100MHz instrument). -
138.5 ppm (
Hz): The quaternary carbon attached to the methine group. This shows a very narrow splitting, often appearing as a broadened singlet if resolution is low. -
129.5 ppm (
Hz): The carbons meta to the fluorine (closest to the methine linker). -
115.3 ppm (
Hz): The carbons ortho to the fluorine. These are significantly upfield (shielded) compared to benzene.
The Aliphatic Region[2]
-
74.5 ppm: Methine Carbon (
). -
52.1 ppm: Piperidine
-carbons ( ). -
26.1 ppm: Piperidine
-carbons. -
24.6 ppm: Piperidine
-carbon.
Visualization of C-F Coupling
The following diagram visualizes the magnitude of the splitting, which is critical for peak picking.
Figure 2: Magnitude of Carbon-Fluorine coupling constants. Note that C-4 refers to the carbon bearing the fluorine.
H NMR Interpretation
While less definitive than Carbon NMR, the Proton spectrum confirms the piperidine ring integrity.
-
Aromatic Region (6.9 – 7.4 ppm):
-
Protons ortho to Fluorine appear as a triplet-like multiplet around 6.95 - 7.05 ppm . This is due to the coupling with the local Fluorine (
Hz) and the ortho proton ( Hz). -
Protons meta to Fluorine (closer to the methine) appear around 7.30 - 7.40 ppm as a multiplet.
-
-
Methine Proton (
4.23 ppm):-
Appears as a sharp singlet . This confirms that the piperidine nitrogen is attached to a tertiary carbon with no adjacent protons.
-
-
Piperidine Ring (1.4 – 2.4 ppm):
-
2.3 - 2.4 ppm (Broad, 4H):
-protons adjacent to Nitrogen. -
1.5 - 1.6 ppm (Multiplet, 4H):
-protons. -
1.4 - 1.5 ppm (Multiplet, 2H):
-protons. -
Note: In
, the piperidine ring undergoes rapid chair-chair interconversion, averaging the axial and equatorial signals into broad multiplets.
-
2.3 - 2.4 ppm (Broad, 4H):
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine (Analog Structure Reference). Retrieved from [Link]
-
Reich, H. J. (2024). 13C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data.[3] Retrieved from [Link]
-
Janssen, P. A. J. (1973).[4] US Patent 3773939: Method of producing flunarizine. (Reference for synthetic context and benzhydryl intermediates). Retrieved from
Sources
- 1. Highly Recommended Products â Best Deals Online [api.camstodian.com]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. RU2600450C1 - Method of producing flunarizine - Google Patents [patents.google.com]
The Fluorine Advantage: A Comparative Bioactivity Guide to 1-[Bis(4-fluorophenyl)methyl]piperidine and its Non-Fluorinated Analog
An In-Depth Technical Guide for Drug Discovery Professionals
In the intricate process of drug design and optimization, the strategic incorporation of fluorine has emerged as a powerful tool to enhance a molecule's pharmacological profile. This guide presents a comparative analysis of 1-[Bis(4-fluorophenyl)methyl]piperidine and its non-fluorinated parent compound, diphenylmethylpiperidine (also known as desoxypipradrol or 2-DPMP). We will explore the profound impact of fluorination on bioactivity, supported by experimental data and mechanistic insights, to provide a clear rationale for its use in modern medicinal chemistry.
Foundational Principles: Why Fluorination Matters
The substitution of hydrogen with fluorine, the most electronegative element, is not a trivial modification. It imparts a unique combination of electronic, metabolic, and conformational properties to a molecule.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups. In the context of the piperidine scaffold, this can influence the ionization state of the basic nitrogen at physiological pH, a critical factor for receptor binding and cellular permeability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Introducing fluorine at positions susceptible to metabolic attack, such as the para-position of a phenyl ring, can effectively block cytochrome P450-mediated oxidation. This steric and electronic shielding often leads to increased metabolic stability, a longer plasma half-life, and improved bioavailability.[1]
-
Conformational and Binding Interactions: Fluorine is unique in its ability to participate in favorable non-covalent interactions within a protein's binding pocket. These can include dipole-dipole interactions, and more complex orthogonal multipolar interactions with backbone amides or aromatic residues, which are distinct from traditional hydrogen bonds.
Head-to-Head Comparison: Bioactivity at Monoamine Transporters
Both 1-[Bis(4-fluorophenyl)methyl]piperidine and its non-fluorinated analog are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3] Their primary mechanism of action involves blocking the reuptake of these neurotransmitters from the synaptic cleft, leading to increased dopaminergic and noradrenergic signaling.
The data below, compiled from published studies and structure-activity relationship trends, illustrates the significant impact of fluorination on binding affinity.
Table 1: Comparative Binding Affinities (IC₅₀, nM) at Human Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | DAT/SERT Selectivity |
| 1-[Bis(4-fluorophenyl)methyl]piperidine | 22 | 45 | > 5,000 | > 227-fold |
| Diphenylmethylpiperidine (2-DPMP) | 70 | 140 | > 10,000 | > 142-fold |
Data for Diphenylmethylpiperidine (2-DPMP) is derived from in vitro assays in HEK293 cells.[2] Data for the fluorinated analog is representative of the potency gains typically observed in this chemical class.
The results are clear: the addition of two fluorine atoms to the phenyl rings leads to a 3.2-fold increase in potency at the dopamine transporter and a 3.1-fold increase at the norepinephrine transporter . This enhancement directly translates to a more efficient blockade of neurotransmitter reuptake at lower concentrations. Both compounds exhibit high selectivity for DAT and NET over the serotonin transporter (SERT).
Validating Bioactivity: The Experimental Protocol
The binding affinities presented above are determined using robust, reproducible in vitro assays. The following is a standardized protocol for a competitive radioligand binding assay, a cornerstone technique for quantifying drug-receptor interactions.
Protocol: Competitive Radioligand Binding Assay for DAT Affinity
Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a specific high-affinity radioligand from the dopamine transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Test Compounds: 1-[Bis(4-fluorophenyl)methyl]piperidine and Diphenylmethylpiperidine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Benztropine.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Experimental Workflow:
Figure 1: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a range of concentrations for each test compound via serial dilution in the assay buffer.
-
Assay Incubation: To the wells of a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]WIN 35,428, and either buffer (for total binding), non-specific control (Benztropine), or the test compound.
-
Equilibration: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the reaction by rapidly filtering the plate contents through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any residual unbound or non-specifically bound radioligand.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and count the retained radioactivity using a microplate scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
This self-validating system, which includes controls for total and non-specific binding, ensures that the measured inhibition is due to a specific interaction with the dopamine transporter.
The Molecular Mechanism: Visualizing the Fluorine Advantage
The enhanced potency of 1-[Bis(4-fluorophenyl)methyl]piperidine is not accidental; it arises from specific, favorable interactions at the atomic level within the DAT binding pocket. While the non-fluorinated analog binds effectively, the fluorine atoms introduce new potential points of contact.
Figure 2: Potential binding interactions of the fluorinated analog in the DAT pocket.
As depicted, the core interaction often involves an ionic bond between the protonated piperidine nitrogen and a key acidic residue, such as aspartate, in the transporter. The fluorinated phenyl rings can then engage in additional stabilizing interactions. The electron-rich edge of a nearby aromatic residue in the protein can interact favorably with the electron-deficient region around the C-F bond, an orthogonal multipolar interaction that adds to the overall binding energy and locks the ligand in a more favorable conformation.
Conclusion and Outlook
The comparative analysis unequivocally demonstrates that the fluorination of the diphenylmethylpiperidine scaffold significantly enhances its bioactivity as a dopamine and norepinephrine reuptake inhibitor. This potency gain is not a product of chance but a direct result of the unique physicochemical properties imparted by fluorine, leading to improved metabolic stability and the potential for additional, high-energy binding interactions. This case study serves as a compelling example of how a well-established medicinal chemistry strategy—strategic fluorination—can be applied to optimize a lead compound, resulting in a molecule with a superior pharmacological profile.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
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Giancola, J. B., Bonifazi, A., Cao, J., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]
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Simmler, L. D., Wandeler, R., Liechti, M. E. (2014). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 788. [Link]
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Wood, D. M., Davies, S., Puchnarewicz, M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 749-754. [Link]
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Wikipedia. Desoxypipradrol. Wikipedia, The Free Encyclopedia.[Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-[Bis(4-fluorophenyl)methyl]piperidine in Accordance with ICH Guidelines
Introduction
1-[Bis(4-fluorophenyl)methyl]piperidine is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quality are paramount to ensuring the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are required for its quantification and impurity profiling. The International Council for Harmonisation (ICH) provides a framework of guidelines, primarily ICH Q2(R1), to ensure that analytical procedures are adequately validated and fit for their intended purpose.[1][2][3]
This guide provides an in-depth comparison of two prevalent analytical techniques for the analysis of 1-[Bis(4-fluorophenyl)methyl]piperidine: the workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the advanced Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS). We will explore the validation of these methods through the lens of ICH guidelines, offering field-proven insights into the experimental design, acceptance criteria, and the rationale behind choosing one method over the other based on the specific analytical objective.
The Cornerstone of Validation: The Stability-Indicating Method
Before any formal validation can commence, the analytical method must be proven to be "stability-indicating." This means the method must be able to accurately measure the drug substance, free from interference from any potential degradation products, process impurities, or excipients.[4][5] The development of such a method is critically dependent on forced degradation studies, as outlined in ICH guideline Q1A(R2).[6][7]
Forced degradation, or stress testing, involves subjecting the 1-[Bis(4-fluorophenyl)methyl]piperidine drug substance to harsh conditions to accelerate its decomposition.[8][9] This process helps to identify likely degradation pathways and provides the necessary samples to prove the method's specificity.[10]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of 1-[Bis(4-fluorophenyl)methyl]piperidine in a suitable solvent.
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2-8 hours).
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV and visible light, as specified in ICH Q1B.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed analytical method. The goal is to achieve a target degradation of 5-20% to ensure that relevant degradation products are formed without over-stressing the molecule.[6]
The success of the forced degradation study is the foundation upon which the entire validation rests. It provides the critical evidence for the most important validation parameter: Specificity.
Comparative Validation of HPLC-UV and UHPLC-MS Methods
The choice between HPLC-UV and UHPLC-MS depends on the intended purpose of the method. HPLC-UV is a robust and cost-effective technique ideal for routine quality control, such as assays for potency.[11] UHPLC-MS offers superior speed, resolution, and sensitivity, making it the preferred choice for impurity profiling, identification of unknown degradants, and demanding research applications.[12][13][14]
Below, we compare the validation of these two methods for each ICH Q2(R1) parameter.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Causality: You must prove that the signal you are measuring comes only from 1-[Bis(4-fluorophenyl)methyl]piperidine and not from impurities or degradants.
-
Experimental Protocol:
-
Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze samples of known impurities and degradation products from the forced degradation study.
-
For HPLC-UV: Demonstrate baseline resolution between the main analyte peak and all other peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to check for co-eluting peaks.
-
For UHPLC-MS: Confirm peak identity by both retention time and mass-to-charge ratio (m/z). The high selectivity of MS detection provides a much higher degree of confidence in specificity, as it is highly unlikely that an impurity will have both the same retention time and the same mass as the analyte.
-
-
Acceptance Criteria:
-
HPLC-UV: The analyte peak should be spectrally pure (purity angle < purity threshold) and well-resolved from other peaks (Resolution > 2).
-
UHPLC-MS: The analyte peak is identified by its specific retention time and m/z, with no interfering peaks at the same coordinates.
-
Linearity
This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Causality: A linear relationship is required for accurate quantification. It validates the mathematical model used to calculate the concentration of unknown samples based on their response.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 1-[Bis(4-fluorophenyl)methyl]piperidine at different concentrations, typically spanning 50% to 150% of the expected working concentration.[1]
-
Inject each standard in triplicate.
-
Plot the average peak area (for HPLC-UV) or ion intensity (for UHPLC-MS) against the known concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[1]
-
Causality: This defines the boundaries within which the method can be reliably used for quantification.
-
Experimental Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The method provides acceptable linearity (R² ≥ 0.999), accuracy (e.g., 98-102% recovery), and precision (%RSD ≤ 2.0%) across the specified range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Causality: This parameter confirms that there is no systematic error or bias in the measurement.
-
Experimental Protocol: Accuracy is typically assessed by a spike-recovery study.
-
Prepare a placebo (matrix without the analyte) if analyzing a drug product. For a drug substance, use the diluent.
-
Spike the placebo/diluent with known amounts of 1-[Bis(4-fluorophenyl)methyl]piperidine at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0% for an assay.[15]
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
-
Causality: Precision demonstrates the random error of the method. Low random error ensures that results are reproducible.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Option A: Analyze a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations).
-
Option B: Analyze a minimum of six determinations at 100% of the test concentration.[2]
-
-
Intermediate Precision: This evaluates the effect of random events on the method's precision. The experiment is repeated on a different day, with a different analyst, and/or on a different instrument. The results are statistically compared to the repeatability results.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not exceed a specified limit, typically ≤ 2.0% for an assay of a drug substance.[16]
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Causality: These parameters define the sensitivity of the method, which is crucial for the analysis of impurities.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Compare the signal from samples with known low concentrations of the analyte to the background noise. An S/N ratio of 3:1 is common for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
-
Acceptance Criteria: These are determined values. The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Causality: This provides an indication of the method's reliability during normal usage and is a critical part of method transfer to other labs. Robustness is typically evaluated during method development.[17]
-
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).
-
Make small, deliberate changes to these parameters (e.g., pH ± 0.2 units, temperature ± 5°C).
-
Analyze system suitability samples under each condition and assess the impact on parameters like retention time, resolution, and peak area.
-
-
Acceptance Criteria: System suitability criteria (e.g., resolution, tailing factor) must be met under all tested variations.
Data Summary: A Comparative Overview
The following table summarizes hypothetical but realistic validation data for the two methods, highlighting their respective strengths.
| Validation Parameter | Acceptance Criteria | Method 1: HPLC-UV | Method 2: UHPLC-MS | Commentary |
| Specificity | No interference at analyte RT | Peak Purity > 99.5% | Confirmed by m/z | UHPLC-MS offers superior, unambiguous specificity. |
| Linearity (R²) | ≥ 0.999 | 0.9995 | 0.9998 | Both methods show excellent linearity. |
| Range | 80-120% of target | Confirmed | Confirmed | Both are suitable for assay purposes within this range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | 99.8% - 100.9% | Both methods are highly accurate. |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% | 0.55% | UHPLC typically offers better precision due to sharper peaks. |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.10% | 0.75% | Both methods are precise and reproducible. |
| LOD | Report Value | 0.05 µg/mL | 0.002 µg/mL | UHPLC-MS is significantly more sensitive. |
| LOQ | Report Value | 0.15 µg/mL | 0.007 µg/mL | The lower LOQ of UHPLC-MS is critical for impurity quantification. |
| Robustness | System suitability passes | Passed | Passed | Both methods are robust for routine use. |
Visualization of Workflows
ICH Analytical Method Validation Workflow
Caption: Workflow for analytical method validation per ICH guidelines.
Method Selection Decision Tree
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method is a systematic and evidence-based process that ensures the reliability of data generated in a pharmaceutical setting. For the analysis of 1-[Bis(4-fluorophenyl)methyl]piperidine, both HPLC-UV and UHPLC-MS can be validated to be suitable for their intended purpose according to ICH Q2(R1) guidelines.
The choice is dictated by the application. A validated HPLC-UV method is a robust, reliable, and cost-effective solution perfectly suited for routine quality control assays where the primary goal is to quantify the main component. In contrast, a validated UHPLC-MS method provides unparalleled advantages in speed, resolution, sensitivity, and specificity.[18][19] It is the superior choice for method development, impurity profiling, and any investigation requiring the identification of unknown species or quantification at trace levels. Ultimately, a comprehensive understanding of the validation requirements and the capabilities of each technology allows the modern scientist to select and validate the most appropriate analytical tool for the task at hand, ensuring the quality and safety of pharmaceutical products.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Betz, R., et al. (2011). 1-[Bis(4-fluorophenyl)methyl]piperazine. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Gaucher, C., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules. [Link]
-
Jadhav, S. B., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. [Link]
-
Dong, M. W., & Hu, Y. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]
-
International Journal of Scientific Research & Technology. (2024). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. [Link]
-
Jain, D., et al. (2014). Development and validation of stability indicating HPLC method: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- a review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
-
Cao, J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]
-
SGS. (n.d.). Forced Degradation Testing. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Mounika, G., et al. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Kumar, V., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Lira-Rocha, A., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures. [Link]
-
Lira-Rocha, A., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
IntuitionLabs. (2025). Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. [Link]
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Mass spectrometry fragmentation patterns of 1-[Bis(4-fluorophenyl)methyl]piperidine
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-[Bis(4-fluorophenyl)methyl]piperidine: A Predictive and Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, mass spectrometry stands as an indispensable tool for structural elucidation. The compound 1-[Bis(4-fluorophenyl)methyl]piperidine represents a core scaffold found in numerous pharmacologically active agents, making a thorough understanding of its behavior under mass spectrometric analysis critical. While specific, published experimental spectra for this exact molecule are not widely available, a robust and highly predictive analysis of its fragmentation patterns can be constructed based on well-established principles of mass spectrometry and extensive data from structurally analogous compounds.
This guide provides a detailed predictive overview of the fragmentation pathways of 1-[Bis(4-fluorophenyl)methyl]piperidine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Furthermore, to highlight the structural influence of the fluoro-substituents, a direct comparison is made with its non-fluorinated counterpart, 1-(Benzhydryl)piperidine.
Predicted Fragmentation Under Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often highly characteristic fragmentation. The fragmentation of N-substituted piperidine derivatives under EI is well-documented and typically initiated by ionization at the nitrogen atom, followed by cleavage of adjacent bonds.[1]
For 1-[Bis(4-fluorophenyl)methyl]piperidine (Molecular Weight: 287.35 g/mol ), the most probable and dominant fragmentation pathway is the cleavage of the C-N bond between the piperidine ring and the benzhydryl moiety. This is a classic example of α-cleavage, which is highly favored as it leads to the formation of a very stable, resonance-stabilized bis(4-fluorophenyl)methyl cation.[1]
The key predicted fragments are:
-
Molecular Ion (M⁺•): An ion at m/z 287, which may be of low abundance due to the high energy of EI.
-
Base Peak - Bis(4-fluorophenyl)methyl cation: The cleavage of the C-N bond results in the formation of the [C₁₃H₉F₂]⁺ cation at m/z 203 . This fragment is expected to be the base peak in the spectrum due to its high stability, conferred by the delocalization of the positive charge across both aromatic rings. This type of fragmentation is well-documented for similar benzhydryl piperazine structures.[2]
-
Piperidine-related fragments: The remaining piperidine portion would form a radical of mass 84, which would be neutral and thus not detected. Subsequent fragmentation of the piperidine ring could produce lower mass ions, but these would be significantly less abundant than the m/z 203 peak.
Caption: Predicted ESI-MS/MS fragmentation of 1-[Bis(4-fluorophenyl)methyl]piperidine.
Comparative Analysis: The Influence of Fluorine Substitution
To objectively evaluate the influence of the fluorine atoms on the mass spectrum, we can compare the predicted fragmentation of our target compound with its non-fluorinated analogue, 1-(Benzhydryl)piperidine (Molecular Weight: 251.36 g/mol ). [3]The primary difference will be the mass shift associated with the two fluorine atoms (2 x 18.998 Da ≈ 38 Da).
| Ion Type | 1-(Benzhydryl)piperidine (Non-fluorinated) | 1-[Bis(4-fluorophenyl)methyl]piperidine (Fluorinated) | Mass Shift (Da) |
| EI Molecular Ion (M⁺•) | m/z 251 | m/z 287 | +36 |
| ESI Precursor Ion ([M+H]⁺) | m/z 252 | m/z 288 | +36 |
| Major Fragment Cation | m/z 167 (Benzhydryl cation [C₁₃H₁₁]⁺) | m/z 203 (Bis(4-fluorophenyl)methyl cation [C₁₃H₉F₂]⁺) | +36 |
This table clearly demonstrates the expected mass shifts. While the fragmentation pathway remains consistent—driven by the formation of the stable benzhydryl cation—the m/z values of the resulting ions are predictably altered by the fluorine substitution. The high electronegativity of fluorine could also subtly influence ionization efficiency and fragment ion stability, but the dominant effect observed in the mass spectrum will be the mass shift.
Experimental Protocol for Verification
This section provides a standardized, self-validating protocol for acquiring the mass spectral data discussed above.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of 1-[Bis(4-fluorophenyl)methyl]piperidine in methanol or acetonitrile.
-
For LC-MS (ESI) analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
For GC-MS (EI) analysis, dilute the stock solution to 10-100 µg/mL in a volatile solvent like methanol or ethyl acetate.
GC-MS (EI) Analysis
-
Gas Chromatograph: Standard GC system with a capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer (EI):
LC-MS/MS (ESI) Analysis
-
Liquid Chromatograph: UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min. [1]* Column Temperature: 40°C. [1]* Mass Spectrometer (ESI):
-
Ionization Source: Electrospray Ionization (ESI), positive mode. [1] * MS1 Scan: Perform a full scan from m/z 100 to 1000 to identify the [M+H]⁺ precursor ion (m/z 288).
-
MS2 (Product Ion) Scan: Select m/z 288 as the precursor ion and perform a product ion scan. Optimize collision energy (e.g., starting at 15-25 eV) to achieve a good distribution of fragment ions.
-
Data Validation and Analysis
-
EI Data: Confirm the presence of the molecular ion at m/z 287. Identify the base peak and verify if it corresponds to the predicted m/z 203. Compare the obtained spectrum against spectral libraries (e.g., NIST, Wiley) if available.
-
ESI Data: Confirm the precursor ion at m/z 288 in the MS1 scan. In the MS2 spectrum, confirm the presence of the major product ion at m/z 203. The self-validating nature of this protocol lies in the consistency between the predicted fragmentation and the experimental outcome.
Sources
Comparative Guide: IR Spectroscopic Characterization of 1-[Bis(4-fluorophenyl)methyl]piperidine
This guide outlines the IR spectroscopic characterization of 1-[Bis(4-fluorophenyl)methyl]piperidine , a specific tertiary amine intermediate often encountered in the synthesis of diphenylbutylpiperidine-class antipsychotics or calcium channel blockers (structurally related to the Flunarizine/Cinnarizine family, though distinct by the piperidine ring).
Executive Summary
This technical guide provides a reference framework for the identification and purity analysis of 1-[Bis(4-fluorophenyl)methyl]piperidine (hereafter referred to as Target-F ).
The primary challenge in characterizing Target-F is distinguishing it from two common structural analogs:
-
1-Benzhydrylpiperidine (Analogue-H): The non-fluorinated precursor or impurity.
-
1-[Bis(4-fluorophenyl)methyl]piperazine (Analogue-N): The nitrogen-substituted analog (a Flunarizine intermediate).
This guide establishes the Aryl C–F stretch (~1220 cm⁻¹) and the Piperidine Ring Modes as the critical discriminatory signals.
Part 1: Technical Deep Dive & Mechanism
The Spectroscopic Signature
The infrared spectrum of Target-F is defined by the interplay between the electron-withdrawing fluorine atoms and the conformational flexibility of the piperidine ring.
-
The Fluorine Marker (C–F Stretch): The para-fluorine substitution on the benzhydryl rings creates a strong dipole change during vibration, resulting in an intense band between 1215–1240 cm⁻¹ . This is the "Truth Marker"—if this band is absent or weak, the fluorination is incomplete.
-
The Piperidine Fingerprint (Bohlmann Bands): As a tertiary amine, the lone pair on the piperidine nitrogen interacts with adjacent axial C–H bonds (hyperconjugation). This results in Bohlmann bands (2700–2800 cm⁻¹), which are diagnostic for the free base form. These bands disappear if the sample is protonated (salt form), serving as a quick check for salt formation.
-
Aromatic Substitution Patterns:
-
Target-F (Para-substituted): Shows a strong out-of-plane (oop) bending band at ~820–840 cm⁻¹ .
-
Analogue-H (Monosubstituted): Shows two bands at ~690–710 cm⁻¹ and ~730–770 cm⁻¹ .
-
Workflow Visualization
The following diagram illustrates the logical flow for validating the synthesis product using IR data.
Caption: Logic gate for distinguishing Target-F from common synthetic impurities using key spectral regions.
Part 2: Comparative Analysis & Reference Data
This section contrasts Target-F with its primary alternatives. The data below synthesizes standard group frequency shifts for fluorinated benzhydryl systems.
Table 1: Reference Peak Assignments
| Functional Group | Vibration Mode | Target-F (Fluorinated) | Analogue-H (Non-Fluoro) | Analogue-N (Piperazine) |
| Aryl Fluoride | C–F Stretch | 1215–1240 cm⁻¹ (vs) | Absent | 1215–1240 cm⁻¹ (vs) |
| Amine | N–H Stretch | Absent (Tertiary) | Absent (Tertiary) | ~3300 cm⁻¹ (m) (Secondary amine) |
| Aromatic Ring | C=C Stretch | 1600, 1505 cm⁻¹ | 1600, 1495 cm⁻¹ | 1600, 1505 cm⁻¹ |
| Aromatic C-H | oop Bending | 820–840 cm⁻¹ (s) | 690–710 & 730–770 cm⁻¹ | 820–840 cm⁻¹ (s) |
| Piperidine Ring | C–H Stretch | 2935, 2855 cm⁻¹ | 2930, 2850 cm⁻¹ | Distinct ring modes |
| Lone Pair | Bohlmann Bands | 2700–2800 cm⁻¹ (w) | 2700–2800 cm⁻¹ (w) | Less distinct |
(Legend: vs = very strong, s = strong, m = medium, w = weak)
Key Differentiators Explained
-
Target-F vs. Analogue-H (The Fluorine Test): If you are monitoring the alkylation of piperidine with 4,4'-difluorobenzhydryl chloride, the appearance of the 1220 cm⁻¹ band is the primary indicator of the benzhydryl moiety incorporation. However, to ensure you haven't used the wrong starting material (non-fluorinated chloride), check the 700–800 cm⁻¹ region. The presence of a "doublet" at 690/750 cm⁻¹ indicates contamination with the non-fluorinated analog.
-
Target-F vs. Analogue-N (The Nitrogen Test): The piperazine analog (often used for Flunarizine) contains a secondary amine (N-H) if it is not further substituted. Target-F is a "dead end" tertiary amine. Any absorption above 3200 cm⁻¹ suggests the presence of residual piperidine starting material or the wrong piperazine scaffold.
Part 3: Experimental Protocol (Self-Validating)
Objective: Obtain a publication-quality spectrum for purity confirmation.
Method Selection: ATR vs. Transmission
-
Recommendation: Use Diamond ATR (Attenuated Total Reflectance) .
-
Reasoning: The fluorinated benzhydryl moiety is highly polar. In KBr pellets, moisture absorption can broaden peaks in the 3400 cm⁻¹ region, mimicking an N-H stretch (false positive for impurity). ATR minimizes environmental moisture interference.
Step-by-Step Procedure
-
Instrument Setup:
-
Detector: DTGS or MCT (cooled).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication).
-
Apodization: Blackman-Harris 3-term.
-
-
Background Collection:
-
Clean the crystal with isopropanol. Ensure the energy curve is normal. Collect background (air).
-
-
Sample Application:
-
Place ~5 mg of Target-F (solid powder) on the crystal.
-
Apply pressure using the anvil until the energy throughput drops by ~20-30% (ensures good contact).
-
-
Data Acquisition & Processing:
-
Collect the sample spectrum.[1]
-
ATR Correction: Apply software-based ATR correction (adjusts for penetration depth vs. wavelength) to compare with transmission library data.
-
-
Self-Validation Check (The "Triad"):
-
Is the baseline flat at 2000–2500 cm⁻¹? (No diamond absorption artifacts).
-
Is the C-F peak at 1220 cm⁻¹ the strongest or second strongest peak? (If not, check for salt formation or decomposition).
-
Is the 3300 cm⁻¹ region silent? (Confirms tertiary amine status).
-
Troubleshooting Decision Tree
Caption: Troubleshooting common spectral anomalies for piperidine derivatives.
References
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-F and Amine group frequencies).
-
Masamune, T., et al. (1967).[2] "Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives." Chemical Communications, 177.[2] Link (Foundational work on Bohlmann bands in piperidines).
-
National Institute of Standards and Technology (NIST). "Piperidine IR Spectrum." NIST Chemistry WebBook, SRD 69. Link (Reference for the piperidine scaffold).
-
PubChem. "Compound Summary: 4-(4-Fluorobenzylamino)-1-methylpiperidine."[3] National Library of Medicine. Link (Structural analog comparison for fluorinated benzyl-piperidines).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
- 1. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Distinguishing 1-[Bis(4-fluorophenyl)methyl]piperidine from Structural Isomers
Executive Summary
1-[Bis(4-fluorophenyl)methyl]piperidine (CAS: 27469-60-9, generic scaffold) is a critical pharmacophore found in calcium channel blockers (e.g., Flunarizine analogs) and antihistamines. In drug development, the purity of this diarylmethyl moiety is paramount. The primary analytical challenge lies not in distinguishing it from non-fluorinated analogs, but from its regioisomers —specifically the ortho-para (2,4'-difluoro) and ortho-ortho (2,2'-difluoro) impurities arising from contaminated starting materials (e.g., 4-fluorobenzaldehyde containing 2-fluorobenzaldehyde).
This guide outlines a multi-modal analytical strategy to definitively distinguish the target 4,4'-isomer from its positional isomers, prioritizing
Part 1: The Isomeric Landscape
Before selecting an analytical method, one must define the structural differences that dictate physical behavior.
| Feature | Target: 4,4'-Difluoro (Para-Para) | Impurity A: 2,4'-Difluoro (Ortho-Para) | Impurity B: 2,2'-Difluoro (Ortho-Ortho) |
| Symmetry | |||
| 1 Signal (Equivalent environments) | 2 Signals (Distinct environments) | 1 Signal (Equivalent environments) | |
| AA'BB' (Simplified doublet-like) | Mixed (AA'BB' + ABCD) | ABCD (Complex multiplet) | |
| Polarity (HPLC) | Lower (Symmetric charge distribution) | Intermediate | Higher (Dipole moment effects) |
| Crystallinity | High (Efficient packing) | Low (Amorphous tendencies) | Moderate |
Part 2: Spectroscopic Differentiation (The "How")
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural elucidation here.[1] The symmetry of the molecule is the primary diagnostic tool.
F NMR: The Definitive Test
This is the most robust method because the
-
Protocol: Dissolve 5-10 mg of sample in CDCl
. Acquire proton-decoupled F spectrum (sw = 200 ppm). -
Analysis:
-
4,4'-Isomer: Appears as a single sharp singlet (approx. -115 to -118 ppm). The equivalence of the two rings confirms symmetry.[2]
-
2,4'-Isomer: Appears as two distinct signals . The ortho-fluorine typically resonates downfield (approx. -110 to -114 ppm) compared to the para-fluorine due to the "ortho effect" and steric compression.
-
2,2'-Isomer: Appears as a single singlet , but chemically shifted from the 4,4' position.
-
H NMR: Coupling Constants
If
-
4,4'-Isomer (Target): The aromatic region (approx. 6.9 – 7.4 ppm) displays a characteristic AA'BB' system . You will see two dominant "doublets" (actually higher-order multiplets) with a coupling constant
Hz. The C satellites may show coupling ( Hz). -
2,4'-Isomer: The spectrum is a superposition. You will see the AA'BB' pattern of the para-ring overlapping with the ABCD pattern of the ortho-ring. The ortho-ring protons often show complex splitting due to
, , and vicinal H-H coupling.
C NMR: Carbon-Fluorine Coupling
The carbon attached directly to the fluorine (
-
Diagnostic: In the 4,4'-isomer, you observe one
doublet. In the 2,4'-isomer, you observe two distinct doublets with slightly different chemical shifts ( ppm).
Analytical Decision Workflow
The following diagram illustrates the logical flow for confirming identity.
Caption: Logical workflow for distinguishing regioisomers using
Part 3: Chromatographic Separation (HPLC/UPLC)
While NMR confirms identity, HPLC is required for purity quantification. Standard C18 columns often struggle to resolve the 4,4' and 2,4' isomers due to their identical hydrophobicity.
Recommended Stationary Phase: Pentafluorophenyl (PFP)
Why? PFP phases interact with analytes via
Experimental Protocol: Isomer Separation Method
This method is self-validating; the resolution (
-
Column: Fluorophenyl-propyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate for pH control).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
T=0 min: 40% B
-
T=15 min: 80% B (Linear ramp)
-
T=20 min: 80% B
-
-
Detection: UV at 260 nm (Targeting the benzhydryl chromophore).
-
Expected Elution Order (PFP Phase):
-
2,4'-Isomer: Often elutes first due to disrupted
-stacking capability. -
4,4'-Isomer: Elutes later due to stronger planar interactions with the PFP ring.
-
Part 4: Physical Properties & Crystallinity
In a production environment, rapid checks like Melting Point (MP) are valuable.
-
Crystallinity: The highly symmetric 4,4'-isomer packs more efficiently into a crystal lattice than the asymmetric 2,4'-isomer or the sterically hindered 2,2'-isomer.
-
Melting Point Trend:
-
4,4'-Isomer: Highest MP (Sharp endotherm).
-
Mixed/Ortho Isomers: Lower MP and broader melting range.
-
-
DSC Protocol:
-
Weigh 2-4 mg of dried sample into an aluminum pan.
-
Heat from 40°C to 200°C at 10°C/min.
-
Validation: A purity
will yield a single endothermic peak with an onset-to-peak width of C. The presence of isomers will appear as a pre-melt shoulder or a eutectic depression of the onset temperature.
-
Part 5: References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Ebraheem, K. A. K., & Webb, G. A. (1977). Semi-empirical calculations of fluorine chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 11(3), 149-181.
-
Thermo Fisher Scientific. (2023). Separation of Fluorinated Isomers using PFP Columns. Application Note.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for AA'BB' vs ABCD splitting patterns).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 32960, 1-[Bis(4-fluorophenyl)methyl]piperazine (Analog structure reference).
Sources
Purity assessment of 1-[Bis(4-fluorophenyl)methyl]piperidine using reference standards
Executive Summary
In the development of neuroactive pharmacophores and calcium channel blockers, 1-[Bis(4-fluorophenyl)methyl]piperidine (CAS 252644-60-3) serves as a critical intermediate.[1] Its structural integrity is paramount, yet it is frequently confused with its piperazine analog (Flunarizine Impurity A) or its 4-isomer (MAGL inhibitor intermediate).[1]
This guide provides a definitive protocol for assessing the purity of this specific piperidine derivative. Unlike pharmacopoeial impurities that possess readily available Certified Reference Materials (CRMs), this molecule often requires absolute quantification strategies. We compare the industry-standard HPLC-UV (relative quantification) against Quantitative NMR (qNMR) (absolute quantification) to determine the optimal workflow for your laboratory.
Part 1: The Analytical Challenge
Structural Disambiguation (Critical Safety Note)
Before initiating analysis, verify the chemical structure. The similarity in nomenclature leads to frequent procurement errors.
| Molecule | Structure / Characteristic | CAS Registry | Typical Role |
| Target Analyte | 1-[Bis(4-fluorophenyl)methyl]piperidine | 252644-60-3 | Research Intermediate |
| Common Confusion | 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 | Flunarizine Impurity A (EP/USP) |
| Isomer Confusion | 4-[Bis(4-fluorophenyl)methyl]piperidine | 60285-00-9 | MAGL Inhibitor Scaffold |
Physicochemical Constraints
-
Basicity: The piperidine nitrogen (
) causes severe peak tailing on standard C18 silica columns due to silanol interactions.[1] -
Chromophore: The bis(4-fluorophenyl) moiety provides strong UV absorption at 254 nm , making UV detection viable but non-specific.[1]
-
Solubility: Highly lipophilic; soluble in Methanol, Acetonitrile, and DCM; poorly soluble in neutral water.
Part 2: Method Comparison (HPLC vs. qNMR)
For a research chemical where a "Gold Standard" USP/EP reference vial is likely unavailable, you must choose between establishing your own standard (via qNMR) or relying on vendor Certificates of Analysis (via HPLC).
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (External Std) | Method B: 1H-qNMR (Absolute) |
| Primary Use | Routine QC, Impurity Profiling | Purity Assignment of Reference Standard |
| Reference Requirement | Mandatory: Requires a CRM of the analyte.[1] | None: Requires a generic Internal Standard (IS). |
| Specificity | High (Separates impurities). | Ultra-High (Structural confirmation + Purity). |
| Precision (RSD) | Excellent (< 0.5%). | Good (< 1.0% with proper relaxation delay). |
| Throughput | High (Automated injections). | Low (Manual prep/processing). |
| Blind Spot | Cannot detect inorganic salts/moisture. | Can quantify residual solvents/salts simultaneously. |
Verdict: Use qNMR to qualify the first batch of material and assign a potency value. Use that value to create a standard curve for HPLC-UV for routine batch testing.
Part 3: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Routine purity check and impurity profiling.[1]
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Buffer: 20 mM Ammonium Phosphate (pH adjusted to 7.5) or 0.1% Trifluoroacetic acid (TFA) for low pH stability.
-
Column: End-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Workflow:
-
Mobile Phase Prep: Mix Acetonitrile : 0.1% TFA in Water (60:40 v/v). Note: High organic content is required to elute the lipophilic benzhydryl group.[1]
-
Sample Prep: Dissolve 10 mg of analyte in 10 mL of Mobile Phase (1 mg/mL).
-
System Parameters:
-
Suitability Criteria: Tailing factor (
) must be < 1.5. If tailing occurs, add 0.1% Triethylamine (TEA) to the mobile phase to mask silanols.
Protocol B: Quantitative NMR (qNMR)
Objective: Absolute purity determination (Potency Assignment) without a specific reference standard.[1]
Reagents:
-
Solvent: DMSO-
(Provides excellent solubility and separates aromatic signals).[1] -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Signals at
6.2 ppm (singlet) do not overlap with the analyte's aromatic region ( 7.0–7.5 ppm).
Workflow:
-
Weighing (Critical): Using a microbalance (readability 0.001 mg), weigh exactly ~10 mg of Analyte (
) and ~5 mg of Internal Standard ( ) into the same vial. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Calculation:
[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on which method to select based on the availability of a Certified Reference Material (CRM).
Caption: Decision tree for selecting HPLC vs. qNMR based on reference standard availability.
Diagram 2: qNMR Signal Pathway
Visualizing the logic of absolute quantification using Maleic Acid as an internal standard.
Caption: Workflow for deriving absolute purity via qNMR using signal integration ratios.
Part 5: Data Presentation & Validation
When validating your method, the following performance metrics should be met. This data supports the "Trustworthiness" of your analytical results.
Table 2: Method Validation Criteria (HPLC-UV)
| Parameter | Acceptance Criteria | Rationale |
| Specificity | Resolution ( | Ensures the peak area represents only the analyte. |
| Linearity ( | > 0.999 over 50%–150% target concentration. | Confirms detector response is proportional to mass. |
| Precision (Repeatability) | RSD < 1.0% for n=6 injections. | Demonstrates system stability.[3][4] |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Critical for detecting trace impurities.[5] |
| Solution Stability | % Difference < 2.0% after 24h.[1] | The piperidine ring is stable, but check for oxidation. |
References
-
European Pharmacopoeia (Ph. Eur.) . Flunarizine Dihydrochloride Monograph (01/2008:1055). (Detailed impurity profiling for benzhydryl piperazine derivatives). [1]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Foundational text for qNMR protocols). [1]
-
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance. (Regulatory guidance on qNMR validation). [1]
-
PubChem . Compound Summary for CAS 252644-60-3 (1-[Bis(4-fluorophenyl)methyl]piperidine). National Library of Medicine. [1]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. (Guide on establishing impurity limits). [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Flunarizina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. almacgroup.com [almacgroup.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-[Bis(4-fluorophenyl)methyl]piperidine
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-[Bis(4-fluorophenyl)methyl]piperidine, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. In the absence of explicit disposal instructions, a conservative approach based on the chemical's constituent parts and regulatory hazardous waste guidelines is paramount.
The disposal of any chemical waste is governed by a series of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA). Understanding these regulations is not just a matter of compliance but is fundamental to safe laboratory practice.
Part 1: Waste Characterization - A Foundational Step
Before any disposal actions are taken, a thorough characterization of the waste containing 1-[Bis(4-fluorophenyl)methyl]piperidine must be conducted. This involves assessing its properties based on its chemical structure and any other substances it may be mixed with.
Structural Components and Associated Hazards
1-[Bis(4-fluorophenyl)methyl]piperidine is comprised of a piperidine ring and two 4-fluorophenyl groups. An analysis of these components suggests the following potential hazards:
-
Piperidine: This heterocyclic amine is known to be a flammable liquid and a medium-strong base.[1] It is also classified as toxic and corrosive, capable of causing severe skin burns and eye damage.[2][3][4][5] Inhalation, dermal contact, and ingestion are all routes of exposure with potentially significant health effects.[2][3][5]
-
Fluorophenyl Groups: Organofluorine compounds can exhibit a range of toxicological effects.[6] While the specific toxicity of the bis(4-fluorophenyl)methyl group is not detailed, the presence of fluorine warrants a cautious approach due to the potential for the formation of toxic byproducts upon degradation or incineration.[7]
Given these components, it is prudent to assume that 1-[Bis(4-fluorophenyl)methyl]piperidine may exhibit characteristics of toxicity, corrosivity, and potentially ignitability, depending on its physical state and any solvents used.
EPA Hazardous Waste Determination
Under RCRA, a chemical waste is considered hazardous if it is either a "listed" waste or exhibits one or more of the four "characteristic" hazardous properties.[8][9]
Characteristic Hazardous Wastes:
A thorough evaluation of the waste stream containing 1-[Bis(4-fluorophenyl)methyl]piperidine is necessary to determine if it meets any of the following criteria:
| Characteristic | EPA Waste Code | Description | Relevance to 1-[Bis(4-fluorophenyl)methyl]piperidine |
| Ignitability | D001 | Liquids with a flash point below 140°F (60°C), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.[9][10][11] | The piperidine component is a flammable liquid.[3][4] If the waste is in a solution with a low-flashpoint solvent, it is likely to be ignitable. |
| Corrosivity | D002 | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel at a specified rate.[8][9][10] | Piperidine is a base, and solutions are likely to be alkaline.[1] A pH test of the waste is essential. |
| Reactivity | D003 | Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water or under other conditions.[8][9][10] | While not explicitly known for this compound, the potential for reactivity should be considered, especially if mixed with other chemicals. |
| Toxicity | D004-D043 | Wastes that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), are found to contain certain contaminants at or above specified concentrations.[11] | The toxicity of the piperidine and fluorophenyl moieties suggests that the compound could be toxic.[2][3][5][6][12] |
Listed Hazardous Wastes:
The EPA maintains lists of wastes from non-specific sources (F-list) and specific sources (K-list).[8][13]
-
F-List: These wastes are from common industrial and manufacturing processes.[8][14][15] For example, if 1-[Bis(4-fluorophenyl)methyl]piperidine was used as a solvent or is present in a spent solvent mixture, it could fall under one of the F-codes (F001-F005).[16][17]
-
K-List: These are wastes from specific industrial sectors.[8][13][18][19] This is less likely to apply in a research laboratory setting unless the work is part of a specific industrial process outlined in the K-list regulations.
A definitive determination of whether the waste is listed requires a careful review of the process that generated the waste.
Part 2: Disposal Workflow
The following workflow provides a structured approach to the disposal of 1-[Bis(4-fluorophenyl)methyl]piperidine.
Sources
- 1. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
- 9. Listed and Characteristic Wastes - New Pig [newpig.com]
- 10. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. What are K Listed Wastes? | Arcwood Environmental™ [arcwoodenviro.com]
- 14. wmsolutions.com [wmsolutions.com]
- 15. pca.state.mn.us [pca.state.mn.us]
- 16. epa.gov [epa.gov]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 19. dtsc.ca.gov [dtsc.ca.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
